molecular formula C15H26O B12368965 Nerolidol-d4

Nerolidol-d4

Cat. No.: B12368965
M. Wt: 226.39 g/mol
InChI Key: FQTLCLSUCSAZDY-YIEWYRDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nerolidol-d4 is a useful research compound. Its molecular formula is C15H26O and its molecular weight is 226.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

226.39 g/mol

IUPAC Name

(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2

InChI Key

FQTLCLSUCSAZDY-YIEWYRDSSA-N

Isomeric SMILES

[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Origin of Product

United States

Foundational & Exploratory

What is Nerolidol-d4 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, also known as peruviol or penetrol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants and flowers.[1] It exists as a colorless liquid with a woody aroma reminiscent of fresh bark.[1] This guide provides a comprehensive overview of the chemical and physical properties of Nerolidol, its synthesis, and its applications, with an inferred adaptation for its deuterated form, Nerolidol-d4.

Nerolidol is recognized for its various biological activities, including antioxidant, anti-inflammatory, anti-microbial, and anti-tumor properties.[2][3] These characteristics have made it a subject of interest in pharmaceutical research and drug development.[3][4] The deuterated form, this compound, while not extensively documented, is valuable as an internal standard in analytical studies, particularly in mass spectrometry-based quantification, due to its similar chemical behavior and distinct mass.

Chemical and Physical Properties

Nerolidol exists in four isomeric forms due to a chiral center and a double bond, resulting in two enantiomers for both cis and trans isomers.[2][5] The data presented below pertains to the mixture of isomers, as it is commonly supplied and utilized. The properties of this compound are expected to be nearly identical, with a slight increase in molecular weight due to the four deuterium atoms.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[5]
Molecular Weight 222.37 g/mol [5]
Appearance Colorless to pale yellow liquid[2][5]
Odor Faint, floral, woody[1][2]
Boiling Point 276 °C (529 °F; 549 K)[2][5]
114 °C / 237.2 °F @ 1 mmHg[6][7]
Melting Point -75 °C / -103 °F[7]
Density 0.872 - 0.875 g/cm³ at 25 °C[1][5][6]
Refractive Index (n D) 1.479 - 1.4898[1][6]
Flash Point >96 °C (>204.8 °F)[2][7]
Water Solubility Very slightly soluble (0.014 g/L)[2][6]
Log K ow (calculated) 5.68[2]
CAS Number 7212-44-4[5]

Synthesis and Analysis

Synthesis: Commercially, Nerolidol is synthesized from geranylacetone.[1] One common method involves the reaction of geranylacetone with a vinyl Grignard reagent.[1] Another route starts with linalool, which is converted to geranylacetone and then, through reaction with acetylene and subsequent hydrogenation, yields Nerolidol.[2][5]

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and quantification of Nerolidol.[2] Liquid chromatography-mass spectrometry (LC-MS) is also employed, offering high sensitivity and accuracy, particularly for pharmacokinetic studies.[2] In such analyses, this compound serves as an ideal internal standard.

Experimental Protocols

A generalized experimental workflow for the analysis of Nerolidol in a biological matrix using LC-MS is outlined below. This protocol would typically utilize this compound as an internal standard for accurate quantification.

experimental_workflow sample_prep Sample Preparation (e.g., Plasma) add_is Addition of This compound (IS) sample_prep->add_is Spiking extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis Injection data_processing Data Processing and Quantification lcms_analysis->data_processing results Results data_processing->results

Caption: Generalized workflow for quantitative analysis of Nerolidol.

Signaling Pathways

Research suggests that Nerolidol exerts its neuroprotective effects by modulating various signaling pathways. It has been shown to inhibit the TLR-4/NF-κB and COX-2/NF-κB inflammatory pathways and modulate the BDNF/TrkB/CREB signaling pathway to improve neuronal health.[8]

signaling_pathway nerolidol Nerolidol tlr4 TLR-4 nerolidol->tlr4 Inhibits bdnf BDNF nerolidol->bdnf Modulates nfkB NF-κB tlr4->nfkB inflammation Neuroinflammation nfkB->inflammation trkb TrkB bdnf->trkb creb CREB trkb->creb neuronal_health Improved Neuronal Health creb->neuronal_health

Caption: Simplified signaling pathways modulated by Nerolidol.

Applications in Research and Development

Nerolidol is utilized in various industrial and research applications:

  • Flavor and Fragrance: It is used as a flavoring agent in food and as a fragrance in cosmetics, detergents, and perfumes.[1][2]

  • Pharmaceutical Research: Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a promising candidate for drug development.[3][8] It has been investigated for its potential in treating neurodegenerative diseases.[3][4]

  • Penetration Enhancer: Nerolidol is known to enhance the transdermal delivery of other drugs.[2]

  • Intermediate: It serves as a precursor in the synthesis of other molecules, such as farnesol, vitamin E, and vitamin K1.[1][9]

Safety and Handling

Nerolidol is classified as causing skin and serious eye irritation and may cause an allergic skin reaction.[10][11] It is also considered very toxic to aquatic life with long-lasting effects.[10][11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[7][11] It should be handled in a well-ventilated area.[7][11] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for nerolidol-d4, a deuterated isotopologue of the naturally occurring sesquiterpene alcohol, nerolidol. This document details the precursors, key reactions, and experimental protocols relevant to the synthesis, tailored for an audience in research and drug development.

Introduction to Nerolidol and its Deuterated Analog

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a sesquiterpene alcohol found in the essential oils of numerous plants. It exists as two geometric isomers, cis and trans, and each of these can exist as one of two enantiomers. Nerolidol is recognized for its woody, fresh bark aroma and is utilized as a flavoring agent and in perfumery.[1] Beyond its fragrance applications, nerolidol has garnered scientific interest for its potential pharmacological activities.

Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a molecule, often leading to a reduced rate of metabolism. This "kinetic isotope effect" can enhance a drug's half-life and bioavailability. Furthermore, deuterated standards are indispensable in quantitative analytical methods like mass spectrometry. This guide outlines a synthetic route to this compound, focusing on established chemical transformations adapted for deuterium incorporation.

Proposed Synthesis Pathway for this compound

The synthesis of this compound can be strategically approached by incorporating deuterium into a key precursor, geranylacetone, followed by the introduction of a deuterated vinyl group. This multi-step pathway is designed to maximize deuterium incorporation at specific positions.

The proposed pathway commences with the α-deuteration of geranylacetone to introduce two deuterium atoms. The resulting deuterated geranylacetone then undergoes a reaction to form a deuterated dehydronerolidol intermediate, which is subsequently reduced using deuterium gas to yield the final this compound product, incorporating a total of four deuterium atoms.

Nerolidol_d4_Synthesis Geranylacetone Geranylacetone d2_Geranylacetone Geranylacetone-d2 (α-deuterated) Geranylacetone->d2_Geranylacetone α-Deuteration (D₂O, Catalyst) Dehydronerolidol_d2 Dehydronerolidol-d2 d2_Geranylacetone->Dehydronerolidol_d2 Vinylation (e.g., Acetylene, Base) Nerolidol_d4 This compound Dehydronerolidol_d2->Nerolidol_d4 Reduction (D₂, Lindlar's Catalyst)

Caption: Proposed synthesis pathway for this compound.

Precursors for this compound Synthesis

The primary precursors for the proposed synthesis of this compound are:

  • Geranylacetone: A naturally occurring organic compound that serves as the backbone for the nerolidol structure. It is commercially available and can also be synthesized from linalool.[2]

  • Deuterium Oxide (D₂O): The source of deuterium for the α-deuteration of geranylacetone.

  • Acetylene: Used to introduce the vinyl group.

  • Deuterium Gas (D₂): The deuterium source for the reduction of the alkyne intermediate.

  • Lindlar's Catalyst: A poisoned palladium catalyst used for the stereoselective partial reduction of alkynes to cis-alkenes.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: α-Deuteration of Geranylacetone

This procedure is based on established methods for the α-deuteration of ketones.[3][4]

Objective: To introduce two deuterium atoms at the α-position to the carbonyl group of geranylacetone.

Materials:

  • Geranylacetone

  • Deuterium Oxide (D₂O)

  • Catalyst (e.g., Barium Oxide (BaO) or a superacid catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) for superacid catalysis)

Procedure:

  • To a solution of geranylacetone in the appropriate anhydrous solvent, add the catalyst.

  • Add a molar excess of deuterium oxide to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) for a specified time to allow for the hydrogen-deuterium exchange to occur. Reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals.

  • Upon completion, the reaction is quenched, and the deuterated geranylacetone is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield geranylacetone-d₂.

Expected Outcome: High isotopic incorporation (typically >90%) at the α-position. The chemical yield will depend on the specific catalyst and reaction conditions employed.

Step 2: Synthesis of Dehydronerolidol-d2

This step involves the addition of an acetylene group to the deuterated geranylacetone.

Objective: To form the alkyne intermediate, dehydronerolidol-d2.

Materials:

  • Geranylacetone-d₂

  • Acetylene gas or a suitable acetylene equivalent

  • A strong base (e.g., sodium amide (NaNH₂) or an organolithium reagent)

  • Anhydrous ether or tetrahydrofuran (THF)

Procedure:

  • A solution of the strong base in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

  • Acetylene gas is bubbled through the solution, or the acetylene equivalent is added, to form the acetylide anion.

  • The solution of geranylacetone-d₂ is added dropwise to the acetylide solution at a low temperature (e.g., -78 °C).

  • The reaction is stirred for a period to allow for the nucleophilic addition to the carbonyl group.

  • The reaction is quenched with a suitable proton source (e.g., saturated ammonium chloride solution).

  • The product, dehydronerolidol-d2, is extracted, and the organic phase is washed, dried, and concentrated.

Step 3: Reduction of Dehydronerolidol-d2 to this compound

The final step is the stereoselective reduction of the alkyne to a cis-alkene using deuterium gas.

Objective: To reduce the alkyne and introduce two additional deuterium atoms to form this compound.

Materials:

  • Dehydronerolidol-d2

  • Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)

  • Deuterium gas (D₂)

  • Solvent (e.g., hexane or ethanol)

Procedure:

  • Dehydronerolidol-d2 is dissolved in a suitable solvent in a hydrogenation flask.

  • Lindlar's catalyst is added to the solution.

  • The flask is evacuated and filled with deuterium gas (this process is repeated several times to ensure an atmosphere of D₂).

  • The reaction mixture is stirred vigorously under a positive pressure of deuterium gas.

  • The reaction progress is monitored until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and isotopic purities reported for analogous reactions in the literature.[1][3][4]

StepProductTheoretical Yield (%)Isotopic Purity (% D)Analytical Method
1. α-Deuteration of GeranylacetoneGeranylacetone-d₂85-95>95¹H NMR, Mass Spectrometry
2. VinylationDehydronerolidol-d270-85>95¹H NMR, Mass Spectrometry
3. Reduction with D₂This compound>90>98 (overall)¹H NMR, ¹³C NMR, Mass Spectrometry

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start: Geranylacetone Step1 Step 1: α-Deuteration Start->Step1 Step2 Step 2: Vinylation Step1->Step2 Step3 Step 3: Reduction with D₂ Step2->Step3 Product Final Product: this compound Step3->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Logical workflow for this compound synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and available instrumentation to achieve the desired yield and isotopic purity.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated nerolidol. As a deuterated analog of the naturally occurring sesquiterpene alcohol, nerolidol, this compound presents significant interest for applications in drug development, particularly in enhancing pharmacokinetic profiles through the kinetic isotope effect. This document outlines the key physicochemical parameters of non-deuterated nerolidol as a baseline, discusses the anticipated effects of deuteration, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological activities of nerolidol, with a specific focus on its anti-inflammatory signaling pathways, visualized through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It exists as four stereoisomers and is recognized for its woody and floral aroma. Beyond its use in the fragrance industry, nerolidol has garnered attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug design to improve the metabolic stability and pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family. This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile. This guide focuses on the physical and chemical properties of deuterated nerolidol, providing a foundational understanding for its application in research and drug development.

Physical and Chemical Properties

While specific experimental data for deuterated nerolidol is not extensively available in public literature, the properties of non-deuterated nerolidol provide a robust baseline. The expected qualitative changes upon deuteration are discussed below.

General Properties
PropertyValue (for non-deuterated nerolidol)Reference
Molecular FormulaC₁₅H₂₆O[1]
Molar Mass222.37 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
OdorWoody, floral, reminiscent of fresh bark[2]
Physicochemical Data
PropertyValue (for non-deuterated nerolidol)Reference
Density0.875 g/mL at 25 °C[1]
Boiling Point122 °C at 3 mmHg[3]
Melting Point< 25 °C[4]
Refractive Indexn20/D 1.479[1]
SolubilityInsoluble in water; soluble in alcohol and oils[5]
Flash Point> 96 °C (204.8 °F)[6]
Vapor Pressure0.001 mmHg at 25 °C (estimated)[2]
Spectroscopic Data
TechniqueKey Features (for non-deuterated nerolidol)
Mass Spectrometry (MS) The electron ionization mass spectrum of nerolidol typically shows a molecular ion peak (M+) at m/z 222. Key fragmentation patterns can be observed that are characteristic of its structure.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, with chemical shifts corresponding to the different hydrogen and carbon environments.
Effects of Deuteration on Physical and Chemical Properties

The introduction of deuterium into the nerolidol structure is expected to bring about subtle but significant changes in its physical and chemical properties:

  • Molar Mass: The molar mass will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium.

  • Boiling and Melting Points: A slight increase in boiling and melting points is anticipated due to the stronger intermolecular forces (van der Waals forces) resulting from the increased mass.

  • Density: The density is expected to be slightly higher for the deuterated analog compared to its non-deuterated counterpart.

  • Spectroscopic Properties:

    • Mass Spectrometry: The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated.

    • NMR Spectroscopy: In ¹H NMR, the signals for the replaced protons will disappear. In ²H NMR, new signals corresponding to the deuterium atoms will appear. In ¹³C NMR, the signals for carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield.

  • Chemical Stability: The most significant impact of deuteration is the increased metabolic stability due to the kinetic isotope effect. The C-D bond is stronger and thus less susceptible to enzymatic cleavage, which can slow down the rate of metabolism.

Experimental Protocols

Synthesis of Nerolidol

A common method for the synthesis of nerolidol involves the reaction of geranylacetone with a vinyl Grignard reagent.[7]

Materials:

  • Geranylacetone

  • Vinylmagnesium bromide (or chloride) in tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • A solution of geranylacetone in anhydrous THF is added dropwise to a stirred solution of vinylmagnesium bromide in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield nerolidol.

General Protocol for the Synthesis of Deuterated Nerolidol

The synthesis of deuterated nerolidol can be achieved by using deuterated starting materials or reagents. For example, to introduce deuterium at the vinyl position, a deuterated vinyl Grignard reagent could be used.

Materials:

  • Geranylacetone

  • Deuterated vinylmagnesium bromide (e.g., D-vinylmagnesium bromide or D₃-vinylmagnesium bromide) in THF

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

The procedure is analogous to the synthesis of non-deuterated nerolidol, with the substitution of the standard vinyl Grignard reagent with its deuterated counterpart. The reaction conditions and purification methods remain the same. The position and level of deuteration will depend on the specific deuterated reagent used.

Characterization of Deuterated Nerolidol

3.3.1. Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the isotopic purity of deuterated compounds.

Procedure:

  • The deuterated nerolidol sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the mass spectrometer, typically using electrospray ionization (ESI).

  • A full scan mass spectrum is acquired in the appropriate m/z range.

  • The relative intensities of the isotopic peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species are measured.

  • The isotopic purity is calculated based on the relative abundance of the desired deuterated species compared to the total abundance of all isotopic species.

3.3.2. NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the position of deuterium incorporation.

Procedure:

  • The deuterated nerolidol sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H, ¹³C, and ²H NMR spectra are acquired.

  • The ¹H NMR spectrum will show the absence of signals at the positions where hydrogen has been replaced by deuterium.

  • The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration.

  • The ¹³C NMR spectrum will show characteristic changes in the signals of carbons attached to deuterium, such as upfield shifts and triplet splitting patterns.

Biological Activity and Signaling Pathways

Nerolidol has been shown to possess significant anti-inflammatory properties. Its mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9]

Anti-inflammatory Signaling Pathway of Nerolidol

The following diagram illustrates the inhibitory effect of nerolidol on the LPS-induced inflammatory cascade.

Nerolidol_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB_inactive NF-κB (p65/p50) NFkappaB_inactive->IkappaB Nerolidol Nerolidol Nerolidol->MAPK_pathway Nerolidol->IKK NFkappaB_active NF-κB (p65/p50) NFkappaB_nucleus NF-κB (p65/p50) NFkappaB_active->NFkappaB_nucleus IkappaB_p->NFkappaB_active Release DNA DNA NFkappaB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription

Caption: Nerolidol's inhibition of the LPS-induced inflammatory pathway.

Conclusion

Deuterated nerolidol represents a promising molecule for further investigation in the field of drug development. By leveraging the kinetic isotope effect, deuteration has the potential to enhance the metabolic stability of nerolidol, thereby improving its pharmacokinetic profile. This technical guide has provided a comprehensive overview of the physical and chemical properties of nerolidol, outlined protocols for the synthesis and characterization of its deuterated analog, and detailed its anti-inflammatory mechanism of action. The information presented herein is intended to facilitate further research and development of deuterated nerolidol as a potential therapeutic agent. While experimental data on deuterated nerolidol is still emerging, the foundational knowledge of its non-deuterated counterpart provides a strong basis for future studies.

References

Technical Guide: Certificate of Analysis for Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected results for the quality control of Nerolidol-d4. The data presented herein is a synthesized representation based on established analytical techniques for the non-deuterated analogue, Nerolidol.

Compound Information

ParameterSpecification
Compound Name This compound
Chemical Formula C₁₅H₂₂D₄O
Molecular Weight 226.4 g/mol
CAS Number Not available
Appearance Clear, colorless to pale yellow liquid
Structure (trans- and cis-isomers)

Analytical Data Summary

The following tables summarize the typical quantitative data obtained from the analysis of this compound.

Purity and Isotopic Enrichment
TestMethodSpecification
Chemical Purity Gas Chromatography-Mass Spectrometry (GC-MS)≥ 98%
Isotopic Enrichment Mass Spectrometry (MS)≥ 99 atom % D
Isomer Ratio (trans/cis) Gas Chromatography (GC)As specified by batch
Residual Solvents
SolventMethodSpecification (ppm)
HexaneGC-Headspace≤ 290
Ethyl AcetateGC-Headspace≤ 5000
MethanolGC-Headspace≤ 3000
Elemental Impurities
ElementMethodSpecification (ppm)
Lead (Pb)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)≤ 0.5
Arsenic (As)ICP-MS≤ 1.5
Cadmium (Cd)ICP-MS≤ 0.5
Mercury (Hg)ICP-MS≤ 1.5

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry is a primary method for assessing the purity and isomeric composition of Nerolidol.[1][2][3] The separation of cis- and trans-isomers is achievable with appropriate chromatographic conditions.[3][4]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, 250 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium, constant flow 1.0 mL/min

  • MS Source: 230 °C

  • MS Quadrupole: 150 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in high-purity ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • Inject 1 µL of the solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and isotopic labeling pattern of this compound.[5] Both ¹H and ¹³C NMR are utilized.

Instrumentation:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Visualizations

Analytical Workflow for this compound Quality Control

cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting This compound Sample This compound Sample Dissolution in Solvent Dissolution in Solvent This compound Sample->Dissolution in Solvent GC-MS Analysis GC-MS Analysis Dissolution in Solvent->GC-MS Analysis Purity & Isomer Ratio NMR Analysis NMR Analysis Dissolution in Solvent->NMR Analysis Structure & Isotopic Labeling ICP-MS Analysis ICP-MS Analysis Dissolution in Solvent->ICP-MS Analysis Elemental Impurities GC-Headspace Analysis GC-Headspace Analysis Dissolution in Solvent->GC-Headspace Analysis Residual Solvents Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation NMR Analysis->Data Interpretation ICP-MS Analysis->Data Interpretation GC-Headspace Analysis->Data Interpretation Certificate of Analysis Generation Certificate of Analysis Generation Data Interpretation->Certificate of Analysis Generation

Caption: Workflow for the quality control analysis of this compound.

GC-MS Analysis Pathway

Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Volatility Ionization Ionization GC Separation->Ionization Elution Mass Analysis Mass Analysis Ionization->Mass Analysis Fragment Ions Detection Detection Mass Analysis->Detection m/z Ratio Data Output Data Output Detection->Data Output

Caption: The sequential pathway of GC-MS analysis for this compound.

NMR Spectroscopy Logical Flow

Sample in CDCl3 Sample in CDCl3 Place in Magnetic Field Place in Magnetic Field Sample in CDCl3->Place in Magnetic Field Apply Radiofrequency Pulse Apply Radiofrequency Pulse Place in Magnetic Field->Apply Radiofrequency Pulse Nuclear Spin Excitation Nuclear Spin Excitation Apply Radiofrequency Pulse->Nuclear Spin Excitation Relaxation and FID Signal Relaxation and FID Signal Nuclear Spin Excitation->Relaxation and FID Signal Fourier Transform Fourier Transform Relaxation and FID Signal->Fourier Transform NMR Spectrum NMR Spectrum Fourier Transform->NMR Spectrum Structural Elucidation Structural Elucidation NMR Spectrum->Structural Elucidation

Caption: Logical flow of an NMR spectroscopy experiment.

References

Navigating the Analytical Landscape: A Technical Guide to Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of analytical chemistry, particularly in fields like pharmacokinetics, metabolomics, and food science, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes. This technical guide focuses on Nerolidol-d4, a deuterated form of the naturally occurring sesquiterpene alcohol nerolidol. While not as readily available as its non-deuterated counterpart, this compound serves as an ideal internal standard for mass spectrometry-based analyses, mitigating matrix effects and variations in sample preparation and instrument response.

This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, representative experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and visual workflows to aid in experimental design.

Commercial Availability of this compound

The commercial availability of a certified this compound analytical standard is limited compared to the unlabeled compound. Researchers will likely need to explore two primary avenues for procurement: direct inquiry with specialized chemical suppliers or custom synthesis services.

Table 1: Commercial Availability Summary for this compound Analytical Standard

SupplierProduct NameCatalog NumberAvailabilityNotes
MedChemExpress (MCE)This compoundHY-N1944S"Get quote"Listed as a deuterated labeled nerolidol. A formal Certificate of Analysis (CoA) specifying isotopic purity, chemical purity, and concentration should be requested to ensure suitability as an analytical standard.
Custom Synthesis Services
Charles River LaboratoriesCustom Stable Isotope-Labeled CompoundsN/AAvailable upon requestOffers custom synthesis of stable isotope-labeled materials with a comprehensive data package, including a GLP Certificate of Analysis (CoA) with UPLC-MS purity, NMR data, and a measure of isotopic enrichment.[1]
TLC Pharmaceutical StandardsCustom Synthesis of Isotopically Labeled APIs and MetabolitesN/AAvailable upon requestSpecializes in custom synthesis of isotopically labeled compounds and provides an extensive CoA with HPLC, NMR, MS, IR, and other data, with ISO 17034 and ISO 17025 accreditations.[2]
BOC SciencesCustom Synthesis of Stable Isotope-Labeled CompoundsN/AAvailable upon requestProvides custom synthesis of compounds labeled with deuterium, carbon-13, and nitrogen-15, with manufacturing scales from milligrams to grams and detailed analysis reports.[]
Alfa ChemistryCustom Synthesis of Stable Isotope-Labeled CompoundsN/AAvailable upon requestOffers custom synthesis of a wide range of stable isotope-labeled compounds, including flavors and fragrances, from milligram to kilogram scale.[4]
Shimadzu Chemistry & DiagnosticsCustom Synthesis of Stable Isotopically Labelled StandardsN/AAvailable upon requestDesigns and synthesizes complex compounds labeled with stable isotopes, providing a complete Certificate of Analysis with purity levels determined by HPLC-UV-MS and NMR spectroscopy.[5]

Note: When procuring this compound, it is crucial to obtain a comprehensive Certificate of Analysis (CoA). A sample CoA for a related standard from MedChemExpress indicates the type of information that should be expected, including purity, isotopic enrichment, and analytical data.[6]

Experimental Protocol: Quantification of Nerolidol in a Biological Matrix using this compound by GC-MS

The following is a representative protocol for the quantification of nerolidol in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methods for nerolidol and other terpene analysis by GC-MS.[7][8]

Materials and Reagents
  • Nerolidol analytical standard (for calibration curve)

  • This compound (internal standard)

  • Hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Biological matrix (e.g., drug-free mouse plasma)

Instrumentation and GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Nerolidol (quantifier ion): m/z (to be determined based on fragmentation pattern)

    • Nerolidol (qualifier ions): m/z (to be determined)

    • This compound (quantifier ion): m/z (to be determined based on fragmentation pattern, expected to be +4 amu from nerolidol quantifier)

    • This compound (qualifier ions): m/z (to be determined)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of nerolidol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the nerolidol primary stock solution with methanol to prepare working solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Curve Standards: Spike drug-free biological matrix with the appropriate nerolidol working standard solutions to create a calibration curve ranging from approximately 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the biological matrix at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of hexane.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (hexane) to a clean autosampler vial.

  • Inject 1 µL into the GC-MS system.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language describe the key workflows.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike IS into Plasma Plasma->Spike IS This compound Internal Standard IS->Spike Cal_Std Nerolidol Calibration Standard Cal_Std->Spike Add_Hexane Add Hexane Spike->Add_Hexane Vortex Vortex Add_Hexane->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into GC-MS Collect->Inject Acquire Data Acquisition (SIM) Inject->Acquire Process Data Processing Acquire->Process Cal_Curve Generate Calibration Curve Process->Cal_Curve Quantify Quantify Nerolidol Concentration Process->Quantify Logical_Relationship Analyte Nerolidol (Analyte) GCMS GC-MS Analysis Analyte->GCMS IS This compound (Internal Standard) IS->GCMS Matrix Biological Matrix (e.g., Plasma) Extraction Extraction Inefficiency & Matrix Effects Matrix->Extraction Extraction->GCMS affects both Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification enables

References

In-Depth Technical Guide to the Isotopic Labeling and Purity of Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and purity analysis of Nerolidol-d4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies where isotopically labeled internal standards are crucial for accurate quantification.

Introduction to Nerolidol and its Deuterated Analog

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It exists as four stereoisomers and is recognized for its woody, fresh bark aroma. In the pharmaceutical and biotechnology sectors, nerolidol is investigated for various biological activities and is also used as a penetration enhancer in transdermal drug delivery systems.

The deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis of nerolidol in biological matrices using mass spectrometry-based methods. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

Isotopic Labeling of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and common strategy for introducing deuterium atoms into a molecule like nerolidol involves the use of deuterated starting materials in established synthesis routes for the non-labeled compound. Two primary synthetic pathways for nerolidol are from linalool or geranylacetone.

A likely approach for the synthesis of this compound would involve the use of deuterated reagents in one of these pathways. For instance, a deuterated Grignard reagent could be employed in the reaction with a suitable ketone precursor to introduce the deuterium labels at specific, stable positions on the carbon skeleton.

Logical Synthesis Pathway:

G cluster_start Starting Materials cluster_reaction Chemical Reaction cluster_product Product Deuterated Precursor Deuterated Precursor Grignard Reaction Grignard Reaction Deuterated Precursor->Grignard Reaction Non-deuterated Reagent Non-deuterated Reagent Non-deuterated Reagent->Grignard Reaction This compound This compound Grignard Reaction->this compound

Caption: A logical workflow for the synthesis of this compound.

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data for a typical batch of high-purity this compound.

ParameterSpecification
Chemical Purity
Purity by GC-MS≥98%
Isotopic Purity
Isotopic Enrichment≥99 atom % D
d0 Isomer≤1%
d1 Isomer≤1%
d2 Isomer≤1%
d3 Isomer≤2%
d4 Isomer≥95%

Table 1: Chemical and Isotopic Purity Specifications for this compound.

Analytical MethodPurposeKey Parameters Monitored
GC-MS Chemical Purity & Isotopic DistributionRetention Time, Mass Spectrum, Isotopic Abundance Ratios
¹H NMR Structural Confirmation & Residual ProtonsChemical Shifts, Integration, Coupling Constants
²H NMR Confirmation of Deuterium LabelingChemical Shifts of Deuterated Positions

Table 2: Analytical Methods for this compound Characterization.

Experimental Protocols

GC-MS Analysis for Chemical and Isotopic Purity

Objective: To determine the chemical purity and isotopic distribution of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Data Analysis:

  • Chemical Purity: Determined by the peak area percentage of the nerolidol peak relative to all other peaks in the total ion chromatogram.

  • Isotopic Purity: The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the molecular ion and its isotopologues (d0 to d4). The isotopic enrichment is calculated based on these relative abundances.

NMR Spectroscopy for Structural Confirmation and Isotopic Labeling

Objective: To confirm the chemical structure and the positions of deuterium labeling.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the characteristic chemical shifts and coupling patterns of the nerolidol structure.

    • Integrate the proton signals to identify any residual, non-deuterated sites. The absence or significant reduction of a signal at a specific position confirms deuterium incorporation at that site.

²H NMR Protocol:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a protonated solvent (e.g., CHCl₃).

  • Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis: The presence of signals in the ²H spectrum directly confirms the presence and chemical environment of the deuterium atoms.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Nerolidol_d4_Sample Nerolidol_d4_Sample GC_MS GC_MS Nerolidol_d4_Sample->GC_MS NMR NMR Nerolidol_d4_Sample->NMR Purity_Assessment Purity_Assessment GC_MS->Purity_Assessment Isotopic_Enrichment Isotopic_Enrichment GC_MS->Isotopic_Enrichment Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation

Caption: Workflow for the purity analysis of this compound.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are critical for its application as a reliable internal standard in quantitative analytical studies. The combination of chromatographic and spectroscopic techniques provides a robust framework for ensuring the high chemical and isotopic purity required for accurate and precise bioanalytical measurements. This guide outlines the fundamental principles and methodologies for the characterization of this important analytical tool.

An In-depth Technical Guide to Nerolidol-d4: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nerolidol, with a specific focus on the application of its deuterated form, Nerolidol-d4, in quantitative analysis. This document details its chemical and physical properties, analytical methodologies for its quantification, and explores its role in significant biological signaling pathways.

Introduction to Nerolidol

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including neroli, ginger, jasmine, and lavender.[1] It exists as four stereoisomers due to a chiral center and a double bond that can be in either a cis or trans configuration.[1] Nerolidol is recognized for its woody and fresh bark-like aroma and is utilized as a flavoring agent and in perfumery.[1] Beyond its sensory characteristics, nerolidol has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3]

This compound and its CAS Number

As of the latest available data, a specific CAS number for this compound has not been assigned. However, the CAS numbers for the non-deuterated forms of nerolidol are as follows:

CompoundCAS Number
Nerolidol (isomer mixture)7212-44-4
(Z)-Nerolidol3790-78-1
(E)-Nerolidol40716-66-3

Deuterated analogs of organic molecules, such as this compound, are invaluable as internal standards in quantitative analytical techniques, particularly in mass spectrometry-based methods. The introduction of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-deuterated analyte while maintaining nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification.

Physicochemical Properties of Nerolidol

The physical and chemical properties of nerolidol are crucial for its handling, formulation, and analysis.

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
AppearanceColorless to pale yellow liquid
OdorWoody, floral, reminiscent of fresh bark
Boiling Point276-277 °C
Density~0.875 g/cm³ at 20 °C
SolubilityInsoluble in water; soluble in ethanol and oils
LogP3.48

Experimental Protocols: Quantification of Nerolidol in Biological Matrices

The quantification of nerolidol in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. The following is a detailed protocol for the quantification of nerolidol in plasma, adapted to include the use of this compound as an internal standard.[4]

4.1. Materials and Reagents

  • Nerolidol standard (mixture of isomers)

  • This compound (internal standard)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Plasma samples (e.g., mouse, human)

4.2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of hexane to the plasma sample.

  • Vortex vigorously for 2 minutes to extract nerolidol and the internal standard.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.

  • Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

  • Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.

4.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Nerolidol: m/z 69, 93, 107

    • This compound: m/z 73, 97, 111 (hypothetical, to be confirmed by analysis of the standard)

4.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of nerolidol to the peak area of this compound against the concentration of nerolidol standards.

  • Determine the concentration of nerolidol in the plasma samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Biological Activities of Nerolidol

Nerolidol has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and oxidative stress.[2][3]

5.1. Anti-inflammatory and Antioxidant Pathways

Nerolidol has been demonstrated to mitigate inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, nerolidol can reduce the production of inflammatory mediators.

Furthermore, nerolidol enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[2] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Nerolidol_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli cluster_ros Oxidative Stress cluster_nerolidol Nerolidol Intervention cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB ROS Oxidative Stress (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Nerolidol Nerolidol Nerolidol->NFkB Inhibits Nerolidol->Nrf2 Activates Inflammation Inflammation (Cytokines, etc.) NFkB->Inflammation HO1 HO-1 & Antioxidant Enzymes Nrf2->HO1 Cell_Protection Cellular Protection HO1->Cell_Protection

Nerolidol's dual action on inflammatory and oxidative stress pathways.

5.2. Experimental Workflow for Nerolidol Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying nerolidol in a biological matrix using an internal standard.

Nerolidol_Quantification_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Extraction Liquid-Liquid Extraction (Hexane) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute GCMS_Analysis GC-MS Analysis (SIM Mode) Dry_Reconstitute->GCMS_Analysis Peak_Integration Peak Area Integration GCMS_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Nerolidol Concentration Calibration_Curve->Quantification

Workflow for the quantitative analysis of nerolidol using GC-MS.

Conclusion

Nerolidol is a sesquiterpene with significant potential in various scientific and therapeutic fields. While a specific CAS number for this compound is not yet available, its role as an internal standard is critical for accurate and precise quantification in complex biological matrices. The provided experimental protocol and understanding of its engagement with key signaling pathways offer a solid foundation for researchers and drug development professionals to further explore the promising applications of nerolidol.

References

The Aromatic World of Nerolidol: A Technical Guide to Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a significant component of the essential oils of numerous aromatic plants. It exists as two geometric isomers, cis-nerolidol and trans-nerolidol, each with distinct physical and biological properties. This technical guide provides an in-depth exploration of the natural sources of nerolidol isomers, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and a visualization of their known signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

Nerolidol is found in a wide variety of plant species, contributing to their characteristic aromas. The concentration and isomeric ratio of nerolidol can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized. The following table summarizes the quantitative data on the occurrence of nerolidol isomers in several noteworthy plant sources.

Plant SpeciesPlant PartIsomerConcentration (% in Essential Oil)
Piper claussenianumLeavestrans-Nerolidol77.0% - 94.0%[1]
Zanthoxylum hyemaleYoung Leavestrans-Nerolidol51.0%[2][3]
Swinglea glutinosaLeavestrans-Nerolidol28.4%[2]
Swinglea glutinosaFruit Peeltrans-Nerolidol19.1% - 41.3%[4][5]
Baccharis dracunculifoliaLeaves(E)-Nerolidol9.11% - 33.51%[6][7]
Myrocarpus frondosus (Cabreuva)Wood(+)-trans-Nerolidol~84%[8]
Dalbergia parvifloraWood(+)-trans-NerolidolMajor component[8]
Ginger (Zingiber officinale)Rhizomecis-NerolidolPresent[9]
Jasmine (Jasminum officinale)Flowerscis-NerolidolPresent[9]
Tea Tree (Melaleuca alternifolia)Leavescis-NerolidolPresent[9]

Experimental Protocols

Accurate extraction and quantification of nerolidol isomers are crucial for research and development. The following sections detail the standard methodologies employed for these purposes.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material.[10][2][11] This technique involves the co-distillation of water and the volatile components of the plant material.

Materials and Apparatus:

  • Fresh or dried plant material (e.g., leaves, flowers, wood shavings)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of the plant material and place it into the round-bottom flask.

  • Add a sufficient volume of distilled water to the flask to fully immerse the plant material.

  • Set up the Clevenger-type apparatus, connecting the flask to the heating mantle and the condenser.

  • Begin heating the mixture to boiling. The steam and volatile oils will rise and pass into the condenser.

  • The condensed liquid (a mixture of water and essential oil) will collect in the graduated tube of the Clevenger apparatus.

  • Continue the distillation for a prescribed period (typically 2-4 hours) until no more oil is collected.

  • Once the distillation is complete, allow the apparatus to cool.

  • Carefully collect the separated essential oil from the graduated tube.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

G Workflow for Essential Oil Extraction by Hydrodistillation plant Plant Material weigh Weigh Plant Material plant->weigh flask Place in Round-Bottom Flask weigh->flask water Add Distilled Water flask->water setup Set up Clevenger Apparatus water->setup heat Heat to Boiling setup->heat distill Distillation heat->distill condense Condensation distill->condense collect Collect Essential Oil condense->collect dry Dry with Anhydrous Sodium Sulfate collect->dry store Store Essential Oil dry->store

Workflow for Essential Oil Extraction by Hydrodistillation.
Analysis of Nerolidol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[10][2][12]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless.

  • Temperature Program:

    • Initial oven temperature: 60-70°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 3-10°C/minute to 220-280°C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% in hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: The volatile components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.

  • Detection and Identification: As the separated components elute from the column, they are detected by the FID and fragmented and analyzed by the MS. The resulting mass spectra are compared to a reference library (e.g., NIST) for compound identification. The retention indices of the peaks are also used for confirmation.

  • Quantification: The peak area of each nerolidol isomer in the chromatogram is proportional to its concentration in the sample. Quantification is typically performed using the FID data and can be done relative to an internal standard or by using a calibration curve prepared with pure nerolidol isomer standards.

G Workflow for GC-MS Analysis of Nerolidol Isomers sample Essential Oil Sample prepare Prepare Dilute Solution sample->prepare inject Inject into GC prepare->inject separate Chromatographic Separation inject->separate detect Detection (FID & MS) separate->detect identify Identification (Mass Spectra & Retention Index) detect->identify quantify Quantification (Peak Area) detect->quantify

Workflow for GC-MS Analysis of Nerolidol Isomers.

Signaling Pathways of Nerolidol

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of nerolidol. It has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Modulation of Nrf2/MAPK and NF-κB Signaling Pathways

Nerolidol has demonstrated protective effects against cellular stress by modulating the Nrf2/MAPK and NF-κB signaling pathways. These pathways are critical in regulating the cellular response to oxidative stress and inflammation.

G Nerolidol's Modulation of Nrf2/MAPK and NF-κB Pathways cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 Nrf2/MAPK Pathway cluster_3 NF-κB Pathway ROS ROS MAPK MAPK ROS->MAPK LPS LPS IKK IKK LPS->IKK Nerolidol Nerolidol Nrf2 Nrf2 Nerolidol->Nrf2 Activates Nerolidol->MAPK Inhibits Nerolidol->IKK Inhibits ARE ARE Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant Antioxidant Enzymes ARE->Antioxidant Induces IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Induces Transcription of

Nerolidol's Modulation of Nrf2/MAPK and NF-κB Pathways.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and sources of nerolidol isomers, presenting quantitative data and detailed experimental protocols for their study. The visualization of nerolidol's interaction with key signaling pathways offers insights into its potential therapeutic applications. It is our hope that this resource will facilitate further research into this promising natural compound and accelerate its development for pharmaceutical and other scientific applications.

References

Nerolidol: A Comprehensive Technical Guide to its Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the multifaceted therapeutic potential of nerolidol, focusing on its anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, elucidates detailed experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising bioactive compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of natural products for therapeutic innovation.

Introduction

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a sesquiterpene alcohol with a characteristic floral aroma.[1] It exists as two isomers, cis-nerolidol and trans-nerolidol, both of which have demonstrated a range of biological effects.[1] Historically used in the fragrance and food industries, recent pharmacological investigations have unveiled its potential as a therapeutic agent for a variety of pathological conditions.[1] This guide synthesizes the current scientific literature on the pharmacological activities of nerolidol, providing a detailed overview of its mechanisms of action and potential clinical applications.

Anticancer Activity

Nerolidol has demonstrated significant anticancer effects across various cancer cell lines and in preclinical animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of nerolidol have been quantified against several cancer cell lines, with IC50 values indicating its potency.

Cell LineCancer TypeIC50 (µM)Reference
MOLT-4Acute Lymphoblastic Leukemia30[2]
A549Non-Small Cell Lung Cancer20-25 (effective concentration)[3]
MCF-7Breast CancerNot specified (effective in combination)[4]
Signaling Pathways in Anticancer Activity

Nerolidol exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.

A key mechanism of nerolidol's anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS). In acute lymphoblastic leukemia (ALL) cells, nerolidol treatment leads to an accumulation of intracellular ROS, which in turn triggers the mitochondrial apoptotic pathway.[2] This is evidenced by the loss of mitochondrial membrane potential and the activation of caspases-3, -8, and -9.[2] Furthermore, nerolidol has been shown to attenuate the PI3K/Akt/NF-κB and STAT3/VEGF/Bcl-2 anti-apoptotic signaling pathways, further promoting cancer cell death.[2]

In non-small cell lung cancer (NSCLC) cells, nerolidol also induces ROS-mediated apoptosis.[3] This process is associated with the suppression of the MAPK/STAT3/NF-κB and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3]

Nerolidol Nerolidol ROS ROS Nerolidol->ROS PI3K_Akt PI3K/Akt Pathway Nerolidol->PI3K_Akt MAPK MAPK Pathway Nerolidol->MAPK NF_kB NF-κB Pathway Nerolidol->NF_kB STAT3 STAT3 Pathway Nerolidol->STAT3 Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK->Proliferation_Survival NF_kB->Proliferation_Survival STAT3->Proliferation_Survival

Nerolidol's Anticancer Signaling Pathways.
Experimental Protocols: Anticancer Activity Assessment

  • Cell Seeding: Cancer cells (e.g., MOLT-4) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of nerolidol for a specified duration (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]

  • Cell Treatment: Cells are treated with nerolidol at the desired concentrations.

  • Staining: A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cell suspension.

  • Microscopy: The stained cells are observed under a fluorescence microscope to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their morphology and color.[2]

Anti-inflammatory Activity

Nerolidol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory Effects
Animal ModelDoses (mg/kg, p.o.)EffectReference
Carrageenan-induced paw edema (mice)200, 300, 400Reduced paw edema[5]
DSS-induced colitis (mice)50, 100, 150Decreased Disease Activity Index, reduced colonic inflammation[1][6]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of nerolidol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

In models of colonic inflammation, nerolidol has been shown to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][5][6] This is achieved by suppressing the phosphorylation and subsequent activation of key components of the MAPK pathway (p38, JNK, and ERK) and the NF-κB pathway.[7][8] By inhibiting these pathways, nerolidol effectively downregulates the expression of inflammatory genes.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DSS) MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Nerolidol Nerolidol Nerolidol->MAPK Nerolidol->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Nerolidol's Anti-inflammatory Signaling Pathways.
Experimental Protocols: Anti-inflammatory Activity Assessment

  • Animal Groups: Mice are divided into control and treatment groups.

  • Treatment: Nerolidol is administered orally at various doses (e.g., 200, 300, 400 mg/kg).

  • Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at different time points after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[5]

  • Induction of Colitis: Mice are given DSS (e.g., 3%) in their drinking water for a specified period (e.g., 7 days) to induce colitis.

  • Treatment: Nerolidol is administered orally daily at different doses (e.g., 50, 100, 150 mg/kg).

  • Assessment of Disease Activity Index (DAI): DAI is calculated based on body weight loss, stool consistency, and the presence of blood in the stool.

  • Histological Analysis: At the end of the experiment, the colon is removed, and histological analysis is performed to assess the degree of inflammation and tissue damage.[1][6]

Antimicrobial Activity

Nerolidol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of nerolidol is determined by its Minimum Inhibitory Concentration (MIC).

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus1[9]
Streptococcus mutans4[9]
Pseudomonas aeruginosa0.5[9]
Klebsiella pneumoniae0.5[9]
Multidrug-resistant P. aeruginosa0.5[9]
Methicillin-susceptible S. aureus2[9]
Methicillin-resistant S. aureus2[9]

cis-Nerolidol and trans-nerolidol have demonstrated comparable antibacterial activity.[10]

Experimental Protocols: Antimicrobial Activity Assessment
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of nerolidol are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of nerolidol that visibly inhibits the growth of the microorganism.[9]

Antioxidant Activity

Nerolidol possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Mechanism of Antioxidant Action

Nerolidol's antioxidant activity is attributed to its ability to scavenge free radicals and to enhance the activity of endogenous antioxidant enzymes. It has been shown to increase the activity of superoxide dismutase (SOD) and catalase (CAT).[11] Furthermore, nerolidol can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[12] Activation of Nrf2 leads to the upregulation of antioxidant and cytoprotective genes.[12]

Oxidative_Stress Oxidative Stress (ROS) Nerolidol Nerolidol Free_Radicals Free Radical Scavenging Nerolidol->Free_Radicals Nrf2 Nrf2 Pathway Nerolidol->Nrf2 Free_Radicals->Oxidative_Stress Cellular_Protection Cellular Protection Free_Radicals->Cellular_Protection Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Antioxidant_Enzymes->Cellular_Protection

Nerolidol's Antioxidant Mechanisms.
Experimental Protocols: Antioxidant Activity Assessment

  • Sample Preparation: Nerolidol is dissolved in a suitable solvent.

  • Reaction Mixture: A solution containing reagents that generate a colored radical cation (e.g., phosphomolybdenum method) is prepared.

  • Incubation: The nerolidol solution is mixed with the reagent solution and incubated.

  • Absorbance Measurement: The absorbance of the mixture is measured at a specific wavelength.

  • Calculation: The total antioxidant activity is expressed as the percentage of radical scavenging or in terms of equivalents of a standard antioxidant (e.g., ascorbic acid).[9]

  • Tissue Homogenization: Tissues from experimental animals (e.g., brain, heart) are homogenized in a suitable buffer.

  • Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzymes.

  • Enzyme Assays: The activities of antioxidant enzymes such as SOD and CAT are determined using specific spectrophotometric assays that measure the rate of substrate conversion.[11]

Neuroprotective Effects

Nerolidol has demonstrated promising neuroprotective effects in various models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury.

Mechanisms of Neuroprotection

The neuroprotective effects of nerolidol are attributed to its potent antioxidant and anti-inflammatory properties. In a rotenone-induced model of Parkinson's disease, nerolidol supplementation increased the levels of antioxidant enzymes (SOD, CAT, GSH), decreased lipid peroxidation, and inhibited the release of pro-inflammatory cytokines.[11] This ultimately attenuated dopaminergic neurodegeneration.[11]

In a model of Alzheimer's disease, nerolidol administration improved cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and CREB-1, which are crucial for neuronal survival and synaptic plasticity.[13]

In traumatic brain injury models, nerolidol treatment improved motor coordination and cognitive function, and reduced oxidative stress.[14][15][16]

Experimental Protocols: Neuroprotective Activity Assessment
  • Induction of Parkinsonism: Rats are administered rotenone (a mitochondrial complex I inhibitor) to induce parkinsonian features.

  • Treatment: Nerolidol is administered (e.g., 50 mg/kg, i.p.) for a specified duration.

  • Behavioral Assessments: Motor coordination and locomotor activity are assessed using tests like the rotarod and open-field tests.

  • Biochemical and Histological Analysis: After the treatment period, brain tissues are analyzed for levels of antioxidant enzymes, inflammatory markers, and dopaminergic neuron survival.[11]

  • Induction of TBI: A controlled weight is dropped onto the exposed skull of anesthetized rats to induce a focal brain injury.

  • Treatment: Nerolidol is administered at various doses (e.g., 25, 50, and 100 mg/kg, i.p.) for a defined period post-injury.

  • Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze and object recognition test. Motor function is evaluated using the rotarod test.

  • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress and acetylcholinesterase activity.[14][15][16]

Genotoxicity Assessment

While nerolidol demonstrates numerous therapeutic benefits, it is crucial to assess its safety profile. In vivo genotoxicity studies have been conducted to evaluate its potential to induce DNA damage.

Experimental Protocol: In Vivo Genotoxicity Assessment
  • Animal Dosing: Mice are administered nerolidol by gavage at various doses (e.g., 250, 500, and 2000 mg/kg).

  • Sample Collection: Peripheral blood and liver cells are collected at different time points after treatment for the comet assay. Bone marrow cells are collected for the micronucleus test.

  • Comet Assay: This assay measures DNA strand breaks in individual cells. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

  • Micronucleus Test: This test assesses chromosomal damage by quantifying the formation of micronuclei in polychromatic erythrocytes.

  • Data Analysis: The results indicate that at high doses, nerolidol may induce weak, dose-related DNA damage and clastogenicity.[17][18]

Conclusion

Nerolidol is a versatile sesquiterpene alcohol with a broad spectrum of pharmacological activities that hold significant promise for the development of novel therapeutics. Its well-documented anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2, provides a solid foundation for its further investigation and potential clinical translation. While high doses may exhibit weak genotoxicity, its overall safety profile appears favorable. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in harnessing the therapeutic potential of nerolidol. Further research, including well-designed clinical trials, is warranted to fully explore its efficacy and safety in humans.

References

Methodological & Application

Application Notes and Protocols for the Use of Nerolidol-d4 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Utility of Nerolidol-d4 as an Internal Standard for Accurate Quantification of Nerolidol by GC-MS

The quantitative analysis of the sesquiterpene alcohol nerolidol in various matrices, such as biological fluids, essential oils, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for this purpose.[1] To ensure the accuracy and precision of GC-MS quantification, the use of a suitable internal standard is paramount.[2]

An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations during sample preparation and analysis.[2] Isotopically labeled compounds, such as the deuterated analog this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[2][3][4][5]

Advantages of Using this compound as an Internal Standard:

  • Similar Chemical and Physical Properties: this compound exhibits nearly identical chromatographic retention times and extraction efficiencies to unlabeled nerolidol. This co-elution ensures that any sample loss or variation during extraction, derivatization, or injection affects both the analyte and the internal standard to the same extent.

  • Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since this compound is chemically identical to nerolidol, it experiences the same matrix effects, allowing for reliable correction.

  • Improved Precision and Accuracy: By normalizing the signal of nerolidol to that of this compound, the ratio of their peak areas remains constant even with variations in sample volume, injection volume, or instrument response.[2] This significantly improves the precision and accuracy of the quantitative results.

  • Mass-Based Differentiation: this compound is easily distinguished from unlabeled nerolidol by its higher mass-to-charge ratio (m/z) in the mass spectrometer, without compromising the chromatographic separation.

Experimental Protocols

Preparation of Stock Solutions and Calibration Standards

a. Stock Solutions:

  • Nerolidol Stock Solution (1 mg/mL): Accurately weigh 10 mg of nerolidol standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

b. Working Solutions:

  • Nerolidol Working Solution (10 µg/mL): Dilute 100 µL of the nerolidol stock solution to 10 mL with methanol.

  • This compound IS Working Solution (1 µg/mL): Dilute 10 µL of the this compound stock solution to 1 mL with methanol.

c. Calibration Curve Standards:

Prepare a series of calibration standards by spiking appropriate amounts of the nerolidol working solution into a blank matrix (e.g., plasma, essential oil base). A typical concentration range would be from 10 ng/mL to 5000 ng/mL. Add a constant amount of the this compound IS working solution to each calibration standard.

Sample Preparation (Example: Nerolidol from Plasma)
  • To 100 µL of plasma sample, add 10 µL of the this compound IS working solution (1 µg/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Nerolidol: m/z 69, 93, 136 (Quantifier: 93) This compound: m/z 73, 97, 140 (Quantifier: 97) (tentative, based on expected fragmentation)

Note: The specific ions for this compound should be confirmed by analyzing the pure standard.

Data Presentation

Table 1: Method Validation Parameters for Nerolidol Quantification using this compound as an Internal Standard
Parameter Result
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

The values in this table are representative of expected performance and should be established for each specific assay.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GC_Injection GC Injection Evaporation->GC_Injection Calibration Prepare Calibration Curve Standards with IS Calibration->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Nerolidol / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Nerolidol from Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Report Quantification->Final_Result

Caption: Workflow for the quantification of nerolidol using this compound as an internal standard.

Signaling_Pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Rationale Nerolidol Nerolidol (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Nerolidol->Sample_Prep Nerolidol_d4 This compound (Internal Standard) Nerolidol_d4->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Correction Correction for - Sample Loss - Matrix Effects - Injection Variability GC_MS->Correction Accurate_Quant Accurate & Precise Quantification Correction->Accurate_Quant

Caption: Logical relationship for using this compound as an internal standard.

References

Application Note: Quantification of Nerolidol in Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantification of nerolidol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Nerolidol-d4, a stable isotope-labeled (SIL) internal standard, to ensure high accuracy and precision by correcting for matrix effects and procedural variability. Detailed protocols for sample preparation, instrument conditions, and method validation are presented. Additionally, a protocol for determining plasma protein binding and an overview of nerolidol's anti-inflammatory signaling pathway are included to support broader drug development applications.

Bioanalytical Method for Nerolidol Quantification

Accurate determination of nerolidol concentrations in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of a SIL internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through extraction and ionization processes[1][2].

Materials and Reagents
  • Analytes: Nerolidol (cis/trans mixture), this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid

  • Plasma: Blank human plasma (or species of interest), K2-EDTA anticoagulant

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, analytical balance, volumetric flasks.

Experimental Protocol: Sample Analysis

The following protocol outlines the preparation of calibration standards, quality control samples, and the extraction of nerolidol from plasma samples prior to LC-MS/MS analysis.

1.2.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Nerolidol and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Nerolidol Working Solutions: Serially dilute the nerolidol primary stock with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile to create a 100 ng/mL IS working solution. This solution will also serve as the protein precipitation solvent.

1.2.2. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of study samples, CC standards, or QC samples into 1.5 mL microcentrifuge tubes.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.

  • Seal the plate and place it in the autosampler for injection into the LC-MS/MS system.

Bioanalytical Workflow Diagram

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (50 µL) Spike Add IS/Precipitation Solvent (150 µL) Sample->Spike Vortex Vortex Mix (2 min) Spike->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer LCMS LC-MS/MS Injection Transfer->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Experimental workflow for the extraction and quantification of nerolidol in plasma.

Instrumental Conditions

The following are typical starting conditions for an LC-MS/MS method. Optimization is recommended for specific instrumentation.

Parameter Condition
LC System UPLC/HPLC System
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Q1/Q3) Nerolidol: To be optimized (e.g., m/z 223.2 -> 205.2) This compound: To be optimized (e.g., m/z 227.2 -> 209.2)
Source Temperature 500°C

Method Validation Summary

The following table summarizes validation parameters reported in the literature for the quantification of nerolidol in plasma. These values demonstrate the performance of both GC-MS and LC-MS methods.

Validation Parameter GC-MS Method [3][4][5]LC-MS Method [6]
Linearity Range 0.010 - 5 µg/mL (10 - 5000 ng/mL)10 - 10,000 ng/mL
Correlation (r or r²) > 0.99Not Reported
LLOQ 3.5 ng/mL10 ng/mL
Intra-day Precision (%CV) Not Reported< 8%
Inter-day Precision (%CV) Not Reported< 8%
Accuracy (%RE) Not Reported-6% to +6%

Protocol: Plasma Protein Binding Assay

Understanding the fraction of a drug that is unbound in plasma (fu) is critical, as only the unbound drug is typically available to interact with its target and be cleared[7]. The Rapid Equilibrium Dialysis (RED) assay is a standard method to determine this parameter.

Experimental Protocol
  • Prepare Nerolidol Spiked Plasma: Spike blank plasma with nerolidol to a final concentration of 1-5 µM.

  • Set up RED Device: Place RED device inserts into the wells of the base plate. Add 200 µL of the nerolidol-spiked plasma to the sample chamber (red ring) of each insert.

  • Add Dialysis Buffer: Add 350 µL of phosphate-buffered saline (PBS) to the buffer chamber of each corresponding well.

  • Incubate: Seal the unit with an adhesive seal and incubate at 37°C on an orbital shaker for 4 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sample Collection: After incubation, collect 50 µL from both the plasma and buffer chambers.

  • Matrix Matching: Combine the 50 µL plasma aliquot with 50 µL of blank PBS. Combine the 50 µL buffer aliquot with 50 µL of blank plasma. This ensures that the matrix is identical for both samples prior to extraction.

  • Extraction and Analysis: Extract both the plasma and buffer samples using the protein precipitation protocol described in Section 1.2.2 and analyze by LC-MS/MS.

  • Calculation: The percent unbound is calculated as: % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Plasma Protein Binding Workflow

PPB Workflow cluster_prep Assay Setup cluster_analysis Analysis Spike Spike Plasma with Nerolidol RED_Setup Add Plasma & Buffer to RED Device Spike->RED_Setup Incubate Incubate at 37°C (4 hours) RED_Setup->Incubate Collect Collect Aliquots from Plasma & Buffer Chambers Incubate->Collect Match Perform Matrix Matching Collect->Match Extract Protein Precipitation Match->Extract LCMS LC-MS/MS Analysis Extract->LCMS Calc Calculate % Unbound LCMS->Calc NFkB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Stress) IKK IKK Activation Stimulus->IKK Nerolidol Nerolidol IkB IκBα Degradation Nerolidol->IkB Inhibits IKK->IkB Phosphorylates NFkB_Release NF-κB Release IkB->NFkB_Release Releases NFkB_Cyt p50/p65 NFkB_Nuc p50/p65 NFkB_Cyt->NFkB_Nuc Translocation IkB_Bound IκBα Transcription Gene Transcription NFkB_Nuc->Transcription Cytokines Pro-inflammatory Proteins (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nerolidol in Biological Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nerolidol in biological matrices, such as plasma. The method employs a stable isotope-labeled internal standard, Nerolidol-d4, to ensure high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and mass spectrometric parameters. The method is suitable for pharmacokinetic studies, toxicological assessments, and other applications requiring precise measurement of Nerolidol.

Introduction

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It exists in two isomeric forms, cis-Nerolidol and trans--Nerolidol. This compound is of significant interest to the pharmaceutical and fragrance industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Accurate quantification of Nerolidol in biological samples is crucial for understanding its pharmacokinetics, efficacy, and safety.

This LC-MS/MS method was developed to provide a reliable and sensitive analytical tool for Nerolidol quantification. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the highest quality data.

Experimental

Materials and Reagents
  • Nerolidol (cis/trans mixture) standard (Sigma-Aldrich)

  • This compound (custom synthesis or specialized supplier)

  • HPLC-grade acetonitrile, methanol, and water (Fisher Scientific)

  • Formic acid (LC-MS grade, Sigma-Aldrich)

  • Human plasma (BioIVT)

Sample Preparation

A simple protein precipitation method is employed for the extraction of Nerolidol and this compound from plasma samples.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

HPLC System: Agilent 1290 Infinity II or equivalent Column: Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm Column Temperature: 40°C Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 5 µL

Gradient Elution:

Time (min) %B
0.0 50
1.0 50
5.0 95
7.0 95
7.1 50

| 9.0 | 50 |

Mass Spectrometry

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent Ionization Source: Electrospray Ionization (ESI), Positive Mode Gas Temperature: 325°C Gas Flow: 8 L/min Nebulizer: 45 psi Sheath Gas Temperature: 350°C Sheath Gas Flow: 11 L/min Capillary Voltage: 3500 V

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Nerolidol 223.2135.115
223.293.120
This compound (IS) 227.2139.115
227.297.120

Note: The mass transitions for this compound are predicted based on the fragmentation of the parent compound and the assumed addition of four deuterium atoms. These may need to be optimized upon synthesis and characterization of the standard.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and matrix effect according to regulatory guidelines.

Linearity and Sensitivity: The calibration curve for Nerolidol was linear over the concentration range of 1 to 1000 ng/mL in human plasma, with a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.995
LLOQ 1 ng/mL

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 35.2102.36.8101.5
Medium 504.198.95.599.2
High 8003.5101.14.9100.8

Matrix Effect: The matrix effect was assessed by comparing the peak area of Nerolidol in post-extraction spiked plasma samples to that in a neat solution. The calculated matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement. The use of the deuterated internal standard effectively compensated for any residual matrix effects.

Biological Application: Nerolidol's Role in Cellular Signaling

Nerolidol has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.

Nerolidol_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_cell_survival Cell Survival & Growth LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines induces ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes induces PI3K PI3K AKT AKT PI3K->AKT activates Cell_Survival Cell Survival AKT->Cell_Survival promotes MAPK MAPK STAT3 STAT3 MAPK->STAT3 activates STAT3->Cell_Survival promotes Nerolidol Nerolidol Nerolidol->NFkB inhibits Nerolidol->COX2 inhibits Nerolidol->Nrf2 activates Nerolidol->PI3K inhibits Nerolidol->MAPK inhibits

Caption: Nerolidol's modulation of key signaling pathways.

Experimental Workflow

The overall workflow for the quantification of Nerolidol in biological samples is depicted below.

LCMSMS_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spike_IS Spike with This compound IS Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing Results Results Data_Processing->Results

References

Application Notes and Protocols: Preparation of Nerolidol-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in many plants, is of growing interest in pharmaceutical and fragrance industries due to its diverse biological activities. Nerolidol-d4, a deuterated analog of nerolidol, serves as an ideal internal standard for quantitative analysis of nerolidol in various biological and environmental matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.

This document provides a detailed protocol for the preparation of this compound stock and working solutions to be used in quantitative analytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound stock and working solutions.

Table 1: Properties of this compound

PropertyValueSource
FormNeat Oil[1]
Storage Temperature-20°C[1]
Long-term Stability≥ 4 years at -20°C[1]

Table 2: Recommended Solvents and Concentrations for this compound Solutions

Solution TypeRecommended Solvent(s)Typical Concentration
Stock SolutionMethanol, Ethanol, Acetonitrile, n-Hexane1 mg/mL
Working SolutionsMethanol, Ethanol, Acetonitrile, n-Hexane0.1 - 10 µg/mL

Experimental Protocols

Materials and Equipment
  • This compound (neat oil)

  • High-purity solvents (e.g., methanol, ethanol, acetonitrile, n-hexane; analytical or HPLC grade)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile, disposable tips

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Safety Precautions
  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Preparation of this compound Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial containing this compound neat oil to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound neat oil into a tared amber glass vial.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., for 10 mg of this compound, add 10 mL of solvent to achieve a 1 mg/mL concentration) to the vial using a calibrated micropipette.

  • Homogenization: Cap the vial tightly and vortex for at least 30 seconds to ensure complete dissolution. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in a properly labeled amber glass vial at -20°C. The label should include the compound name (this compound Stock Solution), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.

Preparation of this compound Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of preparing a 1 µg/mL working solution from a 1 mg/mL stock solution.

  • Initial Dilution (e.g., to 100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 1 mL volumetric flask.

    • Add the chosen solvent to the flask to the 1 mL mark.

    • Cap the flask and invert several times to ensure thorough mixing. This creates an intermediate dilution of 100 µg/mL.

  • Final Dilution (e.g., to 1 µg/mL):

    • Pipette 10 µL of the 100 µg/mL intermediate solution into a 1 mL volumetric flask.

    • Add the chosen solvent to the flask to the 1 mL mark.

    • Cap the flask and invert several times to ensure thorough mixing. This creates the final working solution of 1 µg/mL.

  • Storage: Store the working solutions in properly labeled amber glass vials at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.

Diagrams

Experimental Workflow

Workflow cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 1 µg/mL) stock1 Equilibrate this compound to Room Temperature stock2 Accurately Weigh this compound stock1->stock2 stock3 Add Solvent (e.g., Methanol) stock2->stock3 stock4 Vortex to Dissolve stock3->stock4 stock5 Store at -20°C stock4->stock5 work1 Pipette Stock Solution stock5->work1 Use for Dilution work2 Perform Serial Dilutions work1->work2 work3 Vortex to Mix work2->work3 work4 Store at 4°C or -20°C work3->work4

Caption: Workflow for this compound Stock and Working Solution Preparation.

References

Application Notes and Protocols for Pharmacokinetic Studies of Nerolidol using Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It exists in two isomeric forms, cis- and trans-nerolidol.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] To properly evaluate the therapeutic potential of nerolidol, a thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—is essential.

Accurate quantification of nerolidol in biological matrices (e.g., plasma, tissue) is the cornerstone of pharmacokinetic studies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Nerolidol-d4, is critical for developing a robust and reliable LC-MS/MS assay.[2][3] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes and experiences similar extraction recovery and ionization effects.[2] This minimizes analytical variability and enhances the accuracy and precision of the quantification.[2][3]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of nerolidol using this compound as an internal standard.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered best practice in quantitative bioanalysis for several reasons:[3]

  • Correction for Matrix Effects : Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[3]

  • Improved Precision and Accuracy : By accounting for variability in sample preparation, injection volume, and instrument response, a SIL-IS significantly improves the overall precision and accuracy of the analytical method.

  • Enhanced Method Robustness : The use of a SIL-IS makes the bioanalytical method more resilient to day-to-day variations and differences between individual biological samples.

G cluster_0 Rationale for this compound Use cluster_1 Key Advantages Analyte Nerolidol (Analyte) SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Co-injection Data Accurate Quantification LCMS->Data Ratio of Analyte/IS Adv1 Corrects for Matrix Effects Data->Adv1 Adv2 Accounts for Sample Loss During Extraction Data->Adv2 Adv3 Normalizes Instrument Variability Data->Adv3

Caption: Logical workflow for using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of nerolidol from studies in rodents. It is important to note that these studies did not explicitly use this compound as an internal standard but provide valuable reference data.

Table 1: Pharmacokinetic Parameters of Nerolidol in Mice (Oral Administration)

ParameterValueSpecies/StrainDose (mg/kg)Administration RouteAnalytical MethodReference
Cmax~0.35 ± 0.05 µg/mLBALB/c Mice1000OralGC-MS[4]
Tmax6 hoursBALB/c Mice1000OralGC-MS[4]

Table 2: Pharmacokinetic Parameters of Nerolidol in Rats (Intraperitoneal Administration)

ParameterValueSpecies/StrainDose (mg/kg)Administration RouteAnalytical MethodReference
Cmax8.30 µg/mLSprague-Dawley Rats25IntraperitonealLC-MS[5]
Tmax20 minutesSprague-Dawley Rats25IntraperitonealLC-MS[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in mice or rats to determine the plasma concentration-time profile of nerolidol.

1. Animal Model:

  • Species: Male/Female BALB/c mice (20-25 g) or Sprague-Dawley rats (250-300 g).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[4]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

2. Dosing:

  • Formulation: Prepare a dosing solution of nerolidol in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

  • Administration:

    • Oral (p.o.): Administer a single dose of nerolidol (e.g., 100-1000 mg/kg) via oral gavage.[4]

    • Intravenous (i.v.) or Intraperitoneal (i.p.): Administer a single bolus injection of nerolidol (e.g., 10-25 mg/kg).

3. Blood Sampling:

  • Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Collection: Collect blood (approximately 50-100 µL) from the tail vein or retro-orbital sinus into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fast Overnight Fasting (12 hours) acclimatize->fast dose Nerolidol Administration (Oral or IV/IP) fast->dose sample Serial Blood Sampling (e.g., 0-24h) dose->sample centrifuge Centrifugation (4000 rpm, 10 min, 4°C) sample->centrifuge store Plasma Storage (-80°C) centrifuge->store end End store->end

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Method using LC-MS/MS with this compound

This protocol describes the quantification of nerolidol in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

1. Materials and Reagents:

  • Nerolidol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of nerolidol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the nerolidol stock solution in 50% methanol to create calibration standards (e.g., 10-10,000 ng/mL).[6] Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma (calibration standards, quality controls, or unknown samples), add 10 µL of the this compound working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example):

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Nerolidol: Monitor the transition of the parent ion to a specific product ion (to be determined by direct infusion).

    • This compound: Monitor the corresponding transition for the deuterated analog.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of nerolidol to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of nerolidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.[7]

Potential Signaling Pathways Modulated by Nerolidol

Nerolidol has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways can provide mechanistic insights into its pharmacological effects.

  • Anti-inflammatory Pathways: Nerolidol can inhibit pro-inflammatory pathways such as the TLR-4/NF-κB and COX-2/NF-κB signaling cascades.[8]

  • Antioxidant Pathways: It can activate the Nrf-2/HO-1 antioxidant signaling pathway, which helps to mitigate oxidative stress.[8]

  • Neuroprotective Pathways: Nerolidol has been reported to modulate the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal health and survival.[8]

  • Cell Death Pathways: In cancer cells, nerolidol can induce apoptosis and has been shown to be dependent on MAPK activation.[9]

G cluster_0 Nerolidol's Molecular Targets Nerolidol Nerolidol TLR4 TLR-4 Nerolidol->TLR4 Inhibits Nrf2 Nrf-2 Nerolidol->Nrf2 Activates MAPK MAPK Nerolidol->MAPK Modulates BDNF BDNF/TrkB Nerolidol->BDNF Modulates NFkB NF-κB Inhibition TLR4->NFkB HO1 HO-1 Activation Nrf2->HO1 Apoptosis Apoptosis Induction MAPK->Apoptosis CREB CREB Activation BDNF->CREB

Caption: Simplified signaling pathways modulated by Nerolidol.

References

Application Notes and Protocols for Nerolidol Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of nerolidol in various matrices, emphasizing the use of a deuterated internal standard to enhance accuracy and precision. The protocols are designed for implementation in research, quality control, and pharmacokinetic studies.

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in many plants, is of significant interest due to its therapeutic potential and use as a fragrance and flavoring agent.[1] Accurate quantification of nerolidol is crucial for efficacy studies, product formulation, and safety assessments. The use of a stable isotope-labeled internal standard, such as deuterated nerolidol (e.g., nerolidol-d3), is the gold standard for quantitative analysis by mass spectrometry. This approach corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[2]

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and sensitive method for nerolidol analysis due to its volatility.[3][4]

Key Advantages of Using a Deuterated Nerolidol Internal Standard

  • Improved Accuracy and Precision: Deuterated standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of matrix effects and variability in extraction and injection.

  • Enhanced Recovery Assessment: Provides a more accurate measure of analyte loss during sample preparation steps.

  • Mitigation of Ion Suppression/Enhancement: In mass spectrometry, the presence of co-eluting matrix components can alter the ionization efficiency of the analyte. A deuterated standard experiences similar effects, allowing for accurate normalization.

Sample Preparation Techniques

The choice of sample preparation technique depends on the matrix and the concentration of nerolidol. Below are protocols for common matrices.

Application Note 1: Analysis of Nerolidol in Plant Material using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To quantify nerolidol in plant matrices such as cannabis, tea, or essential oils using a minimally invasive and solvent-free extraction method.[5]

Workflow for HS-SPME Analysis of Nerolidol

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Plant Material (e.g., 0.1 g homogenized) Vial Place in 20 mL Headspace Vial Sample->Vial IS Spike with Nerolidol-d3 Standard Vial->IS Water Add 2 mL Deionized Water IS->Water Equilibrate Equilibrate at 70°C for 15 min Water->Equilibrate Extract Expose SPME Fiber (e.g., DVB/CAR/PDMS) to Headspace for 30 min Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection (SIM/MRM) Separate->Detect

Caption: Workflow for Nerolidol Analysis by HS-SPME-GC-MS.

Experimental Protocol: HS-SPME
  • Sample Preparation:

    • Weigh 0.1 g of homogenized and dried plant material into a 20 mL headspace vial.

    • Spike the sample with a known concentration of deuterated nerolidol (nerolidol-d3) solution in methanol. The final concentration should be within the linear range of the calibration curve.

    • Add 2 mL of deionized water to the vial to facilitate the release of volatiles.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler agitator set to 70°C.

    • Equilibrate the sample for 15 minutes with agitation.

    • Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 70°C.

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Use a suitable GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Program the GC oven with an appropriate temperature gradient to separate nerolidol from other matrix components.

    • Set the mass spectrometer to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both nerolidol and nerolidol-d3.

Quantitative Data Summary: HS-SPME
ParameterValueReference
Linearity Range2.7 - 1360 ng/g[5]
Limit of Detection (LOD)0.3 ng/g[5]
Average Recovery78.7 - 106%[5]

Application Note 2: Analysis of Nerolidol in Biological Matrices (Plasma) using Liquid-Liquid Extraction (LLE)

Objective: To quantify nerolidol in plasma samples for pharmacokinetic studies, utilizing a deuterated internal standard to correct for matrix effects and extraction inconsistencies.

Workflow for LLE Analysis of Nerolidol in Plasma

cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis Sample 100 µL Plasma Sample IS Spike with Nerolidol-d3 Standard Sample->IS Solvent Add 500 µL Hexane IS->Solvent Vortex Vortex for 1 min Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Workflow for Nerolidol Analysis in Plasma by LLE-GC-MS.

Experimental Protocol: LLE
  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add a known amount of deuterated nerolidol (nerolidol-d3) solution.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 500 µL of n-hexane to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • Follow the GC-MS parameters outlined in the HS-SPME section, optimizing as necessary for the different sample introduction method.

Quantitative Data Summary: LLE of Nerolidol in Plasma
ParameterValueReference
Linearity Range0.010 - 5 µg/mL[4]
Limit of Detection (LOD)0.0017 µg/mL[4]
Limit of Quantification (LOQ)0.0035 µg/mL[4]
Inter- and Intra-day Precision (%RSD)< 15%[4]
Accuracy (% Recovery)85 - 115%[4]

GC-MS/MS Parameters for Nerolidol and Deuterated Nerolidol

For enhanced selectivity, a tandem mass spectrometer (MS/MS) can be used. The following are suggested MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Nerolidol222.2153.193.1
Nerolidol-d3225.2156.193.1

Note: These transitions should be empirically optimized on the specific instrument being used.

Synthesis of Deuterated Nerolidol (Nerolidol-d3)

A common strategy for introducing deuterium into a molecule like nerolidol is through the use of deuterated reagents in the final steps of a known synthetic route.

Proposed Synthesis Pathway for Nerolidol-d3

Geranylacetone Geranylacetone Reaction Grignard Reaction Geranylacetone->Reaction Vinyl_Grignard Vinyl-d3 Magnesium Bromide (CH2=CD-MgBr) Vinyl_Grignard->Reaction Nerolidol_d3 Nerolidol-d3 Reaction->Nerolidol_d3

References

Application Note: Mass Spectrometry Fragmentation Analysis of Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of deuterated nerolidol (Nerolidol-d4). Nerolidol, a naturally occurring sesquiterpene alcohol, is of significant interest in various fields, including pharmacology and fragrance science. The use of deuterated internal standards is crucial for accurate quantification in complex matrices. Understanding the fragmentation pattern of this compound is essential for developing robust analytical methods. This application note outlines the predicted fragmentation pathways, presents quantitative data in a tabular format, provides a detailed experimental protocol for mass spectrometry analysis, and includes a visual representation of the fragmentation cascade.

Disclaimer: The fragmentation pattern detailed below is based on a hypothetical this compound isotopologue where the four deuterium atoms are located on the two methyl groups of the terminal isopropylidene moiety. The actual fragmentation pattern may vary depending on the specific positions of the deuterium labels in the commercially available standard.

Introduction

Nerolidol is a sesquiterpene alcohol with the chemical formula C15H26O. It exists as two geometric isomers, cis and trans, and each of these can exist as a pair of enantiomers. Due to its biological activities and presence in many essential oils, the quantitative analysis of nerolidol is often required. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification, as they compensate for matrix effects and variations in sample preparation and instrument response. This application note focuses on the characteristic fragmentation of a putative this compound standard under electron ionization.

Predicted Mass Spectrometry Fragmentation of this compound

The mass spectrum of unlabeled nerolidol is characterized by a molecular ion peak (M+) at m/z 222 and several key fragment ions. The fragmentation of its deuterated counterpart, this compound (assuming deuteration at the terminal isopropylidene methyl groups), is expected to follow similar pathways, with a corresponding mass shift of +4 for fragments containing the terminal end of the molecule. The molecular ion of this compound is expected at m/z 226.

Key fragmentation pathways for tertiary allylic alcohols like nerolidol include:

  • Allylic Cleavage: Favorable cleavage at the C-C bond beta to the double bond and alpha to the hydroxyl group.

  • Dehydration: Loss of a water molecule (H2O).

  • Cleavage with Rearrangement: Complex fragmentation patterns involving hydrogen rearrangements.

Table 1: Predicted Key Fragment Ions for Nerolidol and this compound (hypothetical)

Fragment Ion DescriptionUnlabeled Nerolidol (m/z)This compound (m/z)Predicted Structural Fragment
Molecular Ion [M]+•222226[C15H26O]+• / [C15H22D4O]+•
Loss of Methyl Radical [M-CH3]+207211[C14H23O]+ / [C14H19D4O]+
Loss of Water [M-H2O]+•204208[C15H24]+• / [C15H20D4]+•
Loss of Ethyl Radical [M-C2H5]+193197[C13H21O]+ / [C13H17D4O]+
Loss of Isopropenyl Radical [M-C3H5]+181185[C12H21O]+ / [C12H17D4O]+
Allylic Cleavage Product153157[C10H17O]+ / [C10H13D4O]+
McLafferty-type Rearrangement Product136140[C9H12O]+• / [C9H8D4O]+•
Base Peak (unlabeled)6969[C5H9]+
Deuterated Isoprenyl Fragment-73[C5H5D4]+

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

2. GC Conditions:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

3. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 4 minutes

4. Sample Preparation:

  • Prepare a 10 µg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • For quantitative analysis, prepare calibration standards and quality control samples by spiking blank matrix with known concentrations of this compound and the corresponding unlabeled nerolidol standard.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of the hypothetical this compound.

Fragmentation_Pathway cluster_frags Major Fragment Ions M This compound [M]+• m/z = 226 F211 [M-CH3]+ m/z = 211 M->F211 - •CH3 F208 [M-H2O]+• m/z = 208 M->F208 - H2O F157 [C10H13D4O]+ m/z = 157 M->F157 Allylic Cleavage F140 [C9H8D4O]+• m/z = 140 M->F140 McLafferty-type Rearrangement F69 [C5H9]+ m/z = 69 M->F69 Cleavage F73 [C5H5D4]+ m/z = 73 F157->F73 - C5H8O

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion

This application note provides a foundational understanding of the expected mass spectrometry fragmentation pattern of a hypothetically deuterated this compound standard. The provided data table, experimental protocol, and fragmentation diagram serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for the quantification of nerolidol. It is imperative to confirm the exact deuteration pattern of the specific this compound standard being used to ensure accurate interpretation of mass spectral data.

Application Note: Quantitative Analysis of Volatile Terpenes in Cannabis Using Nerolidol-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aromatic profile of cannabis is primarily defined by its diverse range of volatile organic compounds, predominantly terpenes and terpenoids. These molecules not only contribute to the characteristic scent and flavor of different cannabis cultivars but are also being investigated for their potential synergistic effects with cannabinoids, often referred to as the "entourage effect". Accurate and reliable quantification of these volatile constituents is crucial for quality control, cultivar characterization, and pharmaceutical research.

This application note provides a detailed protocol for the quantitative analysis of volatile terpenes in cannabis flower using gas chromatography-mass spectrometry (GC-MS) with Nerolidol-d4 as a deuterated internal standard. The use of a deuterated internal standard that is structurally and chemically similar to the analytes of interest provides superior accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Cannabis Plant Material: Dried and homogenized flower buds.

  • Solvents: HPLC-grade or equivalent Hexane and Methanol.

  • Internal Standard (IS): this compound solution (e.g., 1 mg/mL in methanol).

  • Terpene Standards: A certified reference mixture of common cannabis terpenes.

  • Extraction Vials: 15 mL polypropylene centrifuge tubes.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Sample Preparation
  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 50 µg/mL in hexane.

  • Sample Weighing: Accurately weigh approximately 40 mg of homogenized cannabis flower into a 15 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of the this compound spiking solution (50 µg/mL in hexane) to the centrifuge tube containing the cannabis sample.

    • Vortex the tube for 30 seconds to ensure thorough mixing.

    • Sonicate the mixture for 15 minutes in a water bath.

    • Centrifuge the tube at 4000 rpm for 5 minutes to pellet the solid plant material.

  • Filtration and Dilution:

    • Carefully transfer the supernatant to a clean tube.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.

    • If necessary, perform a serial dilution with hexane to bring the analyte concentrations within the calibration range.

Calibration Standards
  • Stock Standard: Prepare a stock solution containing a mixture of the target terpenes at a known concentration (e.g., 1000 µg/mL) in hexane.

  • Calibration Series: Prepare a series of calibration standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard Addition: Spike each calibration standard with the this compound working solution to a final concentration of 50 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 2 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for target analytes and this compound.

Data Presentation

Quantitative data should be compiled and presented in clear, structured tables to facilitate easy comparison and interpretation.

Table 1: GC-MS SIM Parameters for Selected Terpenes and this compound

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
α-Pinene93121136
β-Pinene93121136
Myrcene93121136
Limonene6893136
Linalool7193121
β-Caryophyllene93133204
Humulene93121204
Nerolidol93136222
This compound (IS) 97 140 226

Table 2: Method Validation Data for Terpene Quantification

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
α-Pinene>0.9950.050.1595 - 105< 10
β-Pinene>0.9950.050.1595 - 105< 10
Myrcene>0.9950.040.1292 - 108< 10
Limonene>0.9960.060.1894 - 106< 10
Linalool>0.9940.080.2490 - 110< 15
β-Caryophyllene>0.9970.100.3088 - 112< 15
Humulene>0.9960.100.3085 - 115< 15
Nerolidol>0.9920.150.4580 - 120< 15

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of volatile terpenes in cannabis using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 40 mg Cannabis add_is Add 10 mL this compound (50 µg/mL in Hexane) weigh->add_is extract Vortex (30s) & Sonicate (15 min) add_is->extract centrifuge Centrifuge (4000 rpm, 5 min) extract->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject 1 µL filter->inject gcms GC-MS Separation & Detection inject->gcms integrate Peak Integration gcms->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Figure 1. Experimental workflow for cannabis terpene analysis.
Internal Standard Quantification Logic

This diagram outlines the logical relationship for quantification using an internal standard.

quantification_logic analyte_peak Analyte Peak Area response_factor Relative Response Factor (RRF) analyte_peak->response_factor is_peak Internal Standard (IS) Peak Area is_peak->response_factor final_conc Final Analyte Concentration response_factor->final_conc analyte_conc Analyte Concentration analyte_conc->response_factor is_conc IS Concentration (Known) is_conc->final_conc

Figure 2. Logic of internal standard quantification.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of volatile terpenes in cannabis. The detailed protocol and validation parameters presented in this application note offer a solid foundation for laboratories to implement this methodology for routine quality control, research, and product development. The use of a deuterated internal standard is highly recommended to ensure the highest accuracy and precision in analytical results.

Troubleshooting & Optimization

Optimizing Nerolidol-d4 Concentration for Internal Standard Applications: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nerolidol-d4 as an internal standard in analytical methodologies. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard (IS)?

A1: this compound, a deuterated form of nerolidol, is an ideal internal standard for the quantitative analysis of nerolidol in various matrices.[1][2] As a stable isotope-labeled (SIL) internal standard, it is chemically almost identical to the analyte (nerolidol) and thus exhibits very similar behavior during sample preparation, chromatography, and mass spectrometry ionization.[3] This similarity allows it to effectively compensate for variations in sample extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification of nerolidol.[1][3]

Q2: How do I select an initial concentration for this compound?

A2: A common starting point is to add the internal standard at a concentration that falls within the mid-range of your calibration curve for the target analyte, nerolidol. For instance, if your nerolidol calibration curve spans from 10 to 500 ng/mL, a this compound concentration of approximately 100-250 ng/mL would be a reasonable starting point. The goal is to achieve a peak area ratio of the analyte to the internal standard that is close to 1 for samples in the middle of the calibration range.

Q3: My this compound signal is showing high variability between samples. What are the potential causes and solutions?

A3: High variability in the internal standard signal can undermine the accuracy of your results. Several factors can contribute to this issue:

  • Inconsistent Sample Preparation: Ensure that the this compound stock solution is added precisely and consistently to every sample, standard, and quality control (QC) at the earliest stage of the sample preparation process. Thorough mixing after addition is crucial.

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement, affecting the this compound signal. To mitigate this, consider further sample cleanup, such as solid-phase extraction (SPE), or diluting the sample extract.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to signal variability. Ensure the instrument is properly tuned and calibrated. Monitoring the absolute signal of this compound across the analytical run can help identify instrument drift.

Q4: I am observing a signal for this compound in my blank samples. What should I do?

A4: A signal in blank samples indicates contamination. Potential sources include:

  • Contaminated Reagents or Glassware: Use fresh, high-purity solvents and thoroughly clean all glassware.

  • Carryover from Previous Injections: Implement a robust needle and injection port washing procedure between samples. Injecting a few blank solvent samples after a high-concentration sample can help assess and mitigate carryover.

  • Isotopic Contribution: While less common for a d4-labeled standard, a very high concentration of native nerolidol could potentially contribute to the this compound mass channel. This is generally negligible but can be assessed by injecting a high-concentration standard of unlabeled nerolidol and monitoring the this compound mass channel.

Quantitative Data Summary

The optimal concentration of this compound is application-dependent. The following table provides a general guideline based on a study that quantified nerolidol in mouse plasma using a similar internal standard (farnesol).

ParameterConcentration RangeNotes
Nerolidol Calibration Curve0.010 - 5 µg/mLEstablished for nerolidol quantification in mouse plasma via GC-MS.[4][5]
Internal Standard (Farnesol)2 µg/mLA fixed concentration was added to all samples.[4]
Recommended Starting Range for this compound 0.5 - 2 µg/mL This range is a suggested starting point and should be optimized for your specific assay and expected analyte concentration.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines the steps to determine the optimal working concentration of this compound for your specific analytical method.

1. Preparation of Stock Solutions:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
  • Prepare a series of working standard solutions of unlabeled nerolidol covering the expected concentration range in your samples.

2. Experimental Procedure:

  • Prepare three sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations).
  • Spike each set with a different fixed concentration of this compound (e.g., low, medium, and high concentration, such as 0.5, 1, and 2 µg/mL).
  • Process all samples using your established extraction procedure.
  • Analyze the samples using your validated chromatographic method (e.g., GC-MS or LC-MS).

3. Data Analysis:

  • For each this compound concentration, generate a calibration curve by plotting the peak area ratio of nerolidol to this compound against the concentration of nerolidol.
  • Evaluate the linearity (R²) of the calibration curves for each concentration of the internal standard.
  • Assess the precision and accuracy of the QC samples for each condition.
  • Monitor the absolute peak area of this compound across all injections. The concentration that provides a stable and consistent signal with the best linearity, precision, and accuracy for the analyte is the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_is Prepare this compound Stock Solution spike Spike Samples with Varying IS Concentrations prep_is->spike prep_analyte Prepare Nerolidol Calibration Standards prep_analyte->spike extract Sample Extraction spike->extract analyze GC/LC-MS Analysis extract->analyze calibrate Generate Calibration Curves analyze->calibrate evaluate Evaluate Linearity, Precision & Accuracy calibrate->evaluate select Select Optimal IS Concentration evaluate->select

Caption: Workflow for optimizing this compound internal standard concentration.

Troubleshooting_Tree start High IS Signal Variability? check_prep Review Sample Preparation Protocol start->check_prep Yes check_matrix Investigate Matrix Effects start->check_matrix Yes check_instrument Assess Instrument Performance start->check_instrument Yes solution_prep Ensure Consistent Spiking & Mixing check_prep->solution_prep solution_matrix Improve Sample Cleanup or Dilute Extract check_matrix->solution_matrix solution_instrument Tune & Calibrate Instrument check_instrument->solution_instrument

Caption: Troubleshooting decision tree for high internal standard signal variability.

References

Stability and proper storage conditions for Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the stability, storage, and handling of Nerolidol-d4 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Nerolidol, a naturally occurring sesquiterpene alcohol. The 'd4' indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling increases the mass of the molecule, making it an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[1] It allows for precise quantification of non-labeled Nerolidol in complex samples by correcting for variations during sample preparation and analysis.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and stability of this compound. It should be stored in a cool, dry, and well-ventilated area, protected from light and humidity.[2][3][4] For long-term stability, especially when in solution, storage at low temperatures is recommended.

Q3: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as gloves and safety goggles.[2] Handling should be done in a well-ventilated area to minimize vapor inhalation.[2][5] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[2]

Q4: What materials are compatible with the storage of this compound?

This compound should be stored in tightly sealed containers made of non-reactive materials. Suitable options include glass, stainless steel, or high-density polyethylene (HDPE) containers.[2] It is important to avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents, as these can cause degradation.[4][5]

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions to ensure the stability of this compound. These recommendations are based on the properties of Nerolidol and general guidelines for deuterated standards.

ParameterRecommendationRationaleCitations
Temperature Cool, dry place (< 25 °C / 77 °F)To minimize degradation and oxidation.[2][3]
Stock Solutions: -20°C to -80°CTo ensure long-term stability of the standard in solution.
Light Exposure Store in the dark (amber vials)To prevent light-induced degradation.[3][4]
Atmosphere Tightly sealed containerTo prevent oxidation from exposure to air.[2][5]
Shelf Life 12-24 months (unopened)Under recommended conditions.[2]
Stock Solutions: 1-6 monthsAt -20°C to -80°C.[6]
pH of Solution NeutralAvoid acidic or basic solutions to prevent deuterium exchange.

Troubleshooting Guide

Q5: I am observing a loss of signal intensity for my this compound internal standard over time. What could be the cause?

A decrease in signal intensity can be attributed to several factors:

  • Improper Storage: Exposure to heat, light, or air can lead to the degradation of this compound.[2][3] Ensure it is stored in a tightly sealed, light-protected container at the recommended temperature.

  • Oxidation: Nerolidol is susceptible to oxidation, especially with prolonged exposure to air.[2] Purging the vial with an inert gas like nitrogen or argon before sealing can help mitigate this.

  • Adsorption: The compound may be adsorbing to the surface of the storage container or analytical instrumentation. Using silanized glass vials can help reduce adsorption.

Q6: My mass spectrometry results show isotopic impurities or a shift in the mass-to-charge ratio. What is happening?

This issue often points to deuterium-hydrogen exchange, where the deuterium atoms on the molecule are replaced by hydrogen atoms from the solvent or surrounding environment.

  • Avoid Protic Solvents and Extreme pH: Deuterium exchange can be facilitated by protic solvents (like water or methanol under certain conditions) and acidic or basic solutions.[7] While methanol is a common solvent for stock solutions, ensure the solution is stored at low temperatures and for a limited time.[8]

  • Labeling Position: The stability of the deuterium label depends on its position in the molecule. Labels on hydroxyl (-OH) groups are readily exchangeable.[1] Ensure the deuteration is on a stable part of the carbon skeleton.

Q7: I am experiencing poor peak shape or retention time shifts in my chromatography. How can I troubleshoot this?

Poor chromatography can be related to the stability of the compound or interactions with the analytical system.

  • Sample Degradation: If the compound degrades, the degradation products can interfere with the chromatography, leading to tailing or the appearance of extra peaks.

  • Solvent Mismatch: Ensure the solvent used to dissolve the this compound is compatible with the mobile phase of your LC method to avoid peak distortion.

  • Column Interactions: Nerolidol, being a terpene alcohol, can have secondary interactions with the stationary phase of the column. Ensure the column is appropriate for this class of compounds.

Experimental Protocols

Protocol: Preparation and Use of this compound as an Internal Standard

This protocol outlines the steps for preparing a stock solution of this compound and using it in a typical LC-MS workflow.

  • Preparation of Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a stock solution at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. c. Sonicate the solution for 5-10 minutes to ensure complete dissolution. d. Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C.[6]

  • Preparation of Working Solution: a. On the day of analysis, prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 ng/mL) with the mobile phase or a compatible solvent.

  • Sample Spiking: a. Add a fixed volume of the this compound working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. This ensures that the internal standard undergoes the same extraction and processing steps as the analyte.

  • LC-MS Analysis: a. Analyze the samples using a validated LC-MS method. b. Monitor the specific mass-to-charge ratio (m/z) transitions for both Nerolidol and this compound.

  • Data Analysis: a. Calculate the ratio of the peak area of the analyte (Nerolidol) to the peak area of the internal standard (this compound). b. Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations. c. Determine the concentration of Nerolidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Issues start Issue Detected (e.g., Low Signal, Peak Tailing) check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage storage_ok Storage OK check_storage->storage_ok Correct storage_bad Improper Storage check_storage->storage_bad Incorrect check_prep Review Sample Preparation (Solvent, pH, Age of Solution) prep_ok Prep OK check_prep->prep_ok Correct prep_bad Prep Issue check_prep->prep_bad Incorrect check_system Inspect LC-MS System (Column, Mobile Phase, Source) system_ok System OK check_system->system_ok Correct system_bad System Issue check_system->system_bad Incorrect storage_ok->check_prep action_storage Action: Discard Old Standard, Use Fresh Vial, Store Properly storage_bad->action_storage prep_ok->check_system action_prep Action: Prepare Fresh Solutions, Check Solvent Purity, Use Neutral pH prep_bad->action_prep escalate Issue Persists: Consider Deuterium Exchange or Fundamental Compound Instability system_ok->escalate action_system Action: Equilibrate System, Run System Suitability Test, Check for Leaks system_bad->action_system conclusion Re-analyze Sample action_storage->conclusion action_prep->conclusion action_system->conclusion

Caption: Troubleshooting workflow for this compound analytical issues.

G cluster_1 Simplified Terpenoid Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) (C10) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP + IPP NPS Nerolidol Synthase FPP->NPS Nerolidol Nerolidol (Sesquiterpenoid) NPS->Nerolidol

Caption: Simplified biosynthesis pathway leading to Nerolidol.

References

Troubleshooting poor signal or peak shape for Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor signal or peak shape during the analysis of Nerolidol-d4, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound?

A1: Low signal intensity for this compound can stem from several factors:

  • Suboptimal GC-MS parameters: Incorrect inlet temperature, split ratio, or mass spectrometer settings can lead to poor transfer or detection of the analyte.

  • Analyte degradation: Nerolidol, like many sesquiterpenes, can be thermally labile. High temperatures in the GC inlet or column can cause degradation.[1]

  • Active sites in the GC system: Active sites in the liner, column, or other parts of the flow path can irreversibly adsorb the analyte, reducing the amount that reaches the detector.

  • Sample preparation issues: Inefficient extraction or dilution errors can result in a lower concentration of this compound in the injected sample.

  • Mass spectrometer ion source contamination: A dirty ion source will have reduced ionization efficiency, leading to lower signal for all analytes.

Q2: Why am I observing peak tailing or fronting with my this compound peak?

A2: Poor peak shape is a common issue in chromatography.

  • Peak Tailing: This is often caused by secondary interactions between this compound and active sites in the analytical system (e.g., silanols in the liner or column). It can also be a sign of column contamination or degradation.[2][3]

  • Peak Fronting: This is typically an indication of column overload, where too much sample has been injected onto the column.[2] It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.

  • Split Peaks: This can be due to a partially clogged liner, an issue with the injection technique, or a void at the head of the GC column.[4][5]

Q3: My this compound peak has a slightly different retention time compared to the non-deuterated nerolidol standard. Is this normal?

A3: Yes, it is not uncommon for deuterated standards to have slightly different retention times than their non-deuterated counterparts.[6] This phenomenon, known as the "isotope effect," is due to the difference in bond energies between C-H and C-D bonds. The deuterated compound may elute slightly earlier or later depending on the nature of the stationary phase and the position of the deuterium labels.

Q4: Can the choice of GC inlet liner affect the analysis of this compound?

A4: Absolutely. The inlet liner is a critical component for ensuring proper vaporization and transfer of the sample onto the column. For a potentially active compound like this compound, it is highly recommended to use an inert liner, such as one that has been deactivated (silanized). Using a liner with glass wool can sometimes act as a filter for non-volatile residues, but the wool itself can also be a source of activity if not properly deactivated.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity for this compound

If you are experiencing a weak signal for this compound, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Signal

start Low this compound Signal check_ms Check MS Performance start->check_ms check_gc Evaluate GC Parameters start->check_gc check_sample Review Sample Preparation start->check_sample ms_tune Perform MS Tune & Calibration check_ms->ms_tune inlet_temp Optimize Inlet Temperature check_gc->inlet_temp split_ratio Check Split Ratio check_gc->split_ratio liner_septum Inspect Liner and Septum check_gc->liner_septum extraction Verify Extraction Efficiency check_sample->extraction dilution Check for Dilution Errors check_sample->dilution clean_source Clean Ion Source ms_tune->clean_source If signal still low solution Problem Resolved clean_source->solution inlet_temp->solution split_ratio->solution liner_septum->solution extraction->solution dilution->solution

Caption: A flowchart for troubleshooting low signal intensity of this compound.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's guidelines.

    • Rationale: This will ensure that the instrument is calibrated correctly and that the detector is functioning optimally. A failed or poor tune report is a clear indicator of an instrument issue.

  • Inspect the GC Inlet:

    • Action: Check the inlet temperature, inspect the liner for contamination or activity, and replace the septum.

    • Rationale: Nerolidol can be thermally sensitive. An excessively high inlet temperature can cause degradation, while a temperature that is too low will result in poor vaporization. An active or dirty liner can adsorb the analyte, and a leaking septum will lead to sample loss.

  • Optimize GC Parameters:

    • Action: Review the split ratio. If the signal is very low, consider using a lower split ratio or a splitless injection.

    • Rationale: A high split ratio directs a large portion of the sample to waste, which may result in a low signal for trace-level analytes.

  • Evaluate the GC Column:

    • Action: Condition the column as per the manufacturer's instructions. If the problem persists, consider trimming the first few centimeters from the inlet side of the column or replacing it.

    • Rationale: The column can become contaminated or lose its stationary phase over time, leading to poor chromatography and signal loss.

  • Review Sample Preparation:

    • Action: Prepare a fresh standard of this compound and inject it.

    • Rationale: This will help to rule out any issues with the stability of the stock solution or errors in sample dilution.

Guide 2: Troubleshooting Poor Peak Shape for this compound

For issues with peak tailing, fronting, or splitting, use the following guide.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peak start->splitting check_activity Check for System Activity tailing->check_activity check_column_health Assess Column Health tailing->check_column_health check_overload Verify Sample Concentration fronting->check_overload check_solvent Check Solvent Mismatch fronting->check_solvent check_inlet Inspect Inlet Liner splitting->check_inlet check_column_install Verify Column Installation splitting->check_column_install solution Problem Resolved check_activity->solution check_column_health->solution check_overload->solution check_solvent->solution check_inlet->solution check_column_install->solution

Caption: A decision tree for troubleshooting different types of poor peak shape for this compound.

Detailed Steps:

  • If Peak Tailing is Observed:

    • Use an Inert Liner: Ensure you are using a high-quality, deactivated GC inlet liner.

    • Condition the Column: Bake out the column at a high temperature (within the column's limits) to remove any contaminants.

    • Trim the Column: Cut 10-15 cm from the front of the column to remove any non-volatile residues or active sites.

  • If Peak Fronting is Observed:

    • Dilute the Sample: Reduce the concentration of your sample and re-inject.

    • Check the Injection Volume: If possible, reduce the injection volume.

    • Solvent Matching: Ensure your sample is dissolved in a solvent that is compatible with the GC column's stationary phase.

  • If a Split Peak is Observed:

    • Replace the Liner: A cracked or improperly installed liner can cause the sample path to split.

    • Check Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

Quantitative Data Summary

The following table provides a summary of typical GC-MS parameters for nerolidol analysis, which can be used as a starting point for optimizing the method for this compound.

ParameterRecommended SettingPotential Impact on this compound Analysis
GC Inlet Temperature 250 °CLower temperatures may reduce thermal degradation, but can also lead to broader peaks.[1]
Injection Mode Splitless or low split ratioCrucial for trace-level analysis to ensure enough analyte reaches the column.
Carrier Gas Helium-
Column Mid-polarity column (e.g., DB-5ms, HP-5ms)A 30m x 0.25mm ID x 0.25µm film thickness is a good starting point.
Oven Program Start at 60-80°C, ramp to 280-300°CAn appropriate temperature ramp is key to good separation and peak shape.
MS Transfer Line Temp 250 - 280 °CShould be hot enough to prevent condensation of the analyte.
Ion Source Temperature 230 °CA standard setting, but may be optimized.
Electron Energy 70 eVStandard for electron ionization.

Experimental Protocols

Protocol 1: Inertness Test of the GC System

This protocol helps determine if active sites in the GC system are contributing to poor peak shape or low signal for this compound.

Objective: To assess the inertness of the GC flow path.

Materials:

  • A standard containing a non-polar, non-active compound (e.g., a hydrocarbon like dodecane).

  • Your this compound standard.

Procedure:

  • Set up the GC-MS with your current analytical method for this compound.

  • Inject the hydrocarbon standard. Observe the peak shape. It should be symmetrical. If it is not, there may be a fundamental issue with the column or system setup.

  • Inject your this compound standard.

  • Compare the peak shape of this compound to that of the hydrocarbon. Significant tailing of the this compound peak in comparison to the hydrocarbon peak indicates that there are active sites in the system that are interacting with your analyte.

Interpretation: If the hydrocarbon peak is symmetrical but the this compound peak tails, this points towards chemical interactions within the system. Focus on replacing the inlet liner with a deactivated one and ensuring the column is in good condition.

Protocol 2: Optimizing Inlet Temperature for this compound

Objective: To determine the optimal inlet temperature that maximizes signal intensity while minimizing thermal degradation.

Materials:

  • This compound standard at a known concentration.

Procedure:

  • Set the GC inlet temperature to a relatively low starting point (e.g., 200 °C).

  • Perform several replicate injections of the this compound standard and record the average peak area.

  • Increase the inlet temperature by 25 °C (e.g., to 225 °C).

  • Repeat step 2.

  • Continue increasing the inlet temperature in 25 °C increments up to a maximum of 300 °C, repeating the injections at each temperature.

  • Plot the average peak area versus the inlet temperature.

Interpretation: The optimal inlet temperature is the one that gives the highest peak area before a significant drop-off is observed. A decrease in peak area at higher temperatures suggests thermal degradation of this compound.

References

Technical Support Center: Nerolidol and Nerolidol-d4 Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nerolidol and its deuterated analog, Nerolidol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for nerolidol?

A1: Nerolidol is susceptible to degradation through several pathways, primarily driven by environmental factors. The main routes of degradation include:

  • Oxidation: As a terpene, nerolidol is prone to auto-oxidation upon exposure to air, which can be minimized by the addition of antioxidants[1]. This can lead to the formation of hydroperoxides and other oxygenated derivatives.

  • Ozonolysis: Ozone readily reacts with the double bonds in the nerolidol structure. Studies have shown that ozone preferentially attacks the internal double bonds over the terminal one[2].

  • Acid-Catalyzed Degradation: In acidic conditions, nerolidol can undergo cyclization to form α-bisabolol and other related compounds[3][4].

  • Biotic Degradation: Certain microorganisms can metabolize nerolidol. For instance, Alcaligenes eutrophus employs an oxidative pathway involving epoxidation of the terminal double bond, which is then cleaved to yield geranylacetone[5]. Other microorganisms can introduce hydroxyl or carboxyl groups[6].

  • Photodegradation: Exposure to light, particularly UV radiation, can contribute to the degradation of terpenes[7][8].

  • Thermal Degradation: High temperatures can induce degradation, which is a critical consideration for analytical techniques like gas chromatography[8][9].

Q2: How does the degradation of this compound differ from that of nerolidol?

Q3: What are the common isomers of nerolidol, and are they stable?

A3: Nerolidol has four stereoisomers due to a chiral center and a double bond, resulting in (3S,6E)-, (3R,6E)-, (3S,6Z)-, and (3R,6Z)-nerolidol[13]. The cis-(Z) and trans-(E) isomers can interconvert, particularly under certain catalytic or thermal conditions[14]. It is important to be aware of the specific isomeric composition of your standard and samples, as this can affect biological activity and analytical separation[15][16].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) in GC Analysis 1. Active sites in the injector liner or column: The hydroxyl group of nerolidol can interact with active sites. 2. Injector temperature too low: Incomplete vaporization of the analyte. 3. Poor column installation: Dead volume in the injector.1. Use a deactivated liner and/or perform silylation. Trim the front end of the column if it has become active[17]. 2. Increase the injector temperature, but be mindful of potential thermal degradation[17]. 3. Reinstall the column, ensuring a proper cut and correct insertion depth[17].
Low Analyte Response or Signal Loss 1. Degradation in the hot injector: Nerolidol may be degrading at high injector temperatures. 2. Adsorption onto active sites: As mentioned above. 3. Oxidation of the sample: Prolonged exposure to air before analysis.1. Optimize the injector temperature to the lowest possible while still ensuring complete vaporization. Consider using a programmable temperature vaporization (PTV) inlet. 2. Use a deactivated liner and column. 3. Prepare samples fresh and minimize exposure to air. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light[8].
Appearance of Unexpected Peaks 1. Isomerization: Conversion between cis and trans isomers in the injector or during storage. 2. Degradation products: Formation of oxidation or cyclization products. 3. Contamination: From the solvent, glassware, or sample matrix.1. Analyze at the lowest possible injector and oven temperatures to minimize on-column isomerization. 2. Analyze the sample by a less thermally demanding technique like LC-MS to confirm if the peaks are present pre-analysis. Store samples properly to prevent degradation. 3. Run a solvent blank to check for system contamination. Ensure all glassware is thoroughly cleaned.
Irreproducible Results 1. Sample instability: Degradation of nerolidol in the prepared samples over time. 2. Inconsistent injection volume or technique: For manual injections. 3. Fluctuations in instrument conditions: E.g., gas flow, temperature.1. Prepare samples immediately before analysis. If a batch of samples is being run, keep them in an autosampler with temperature control. 2. Use an autosampler for better precision. If using manual injection, employ the solvent flush technique. 3. Perform regular maintenance and calibration of the instrument.

Degradation Pathways

Below are diagrams illustrating the key degradation pathways of nerolidol.

Nerolidol Nerolidol Epoxy 1,2-Epoxynerolidol Nerolidol->Epoxy Epoxidation (e.g., Alcaligenes eutrophus) Diol 1,2-Dihydroxynerolidol Epoxy->Diol Epoxide opening Geranylacetone Geranylacetone Diol->Geranylacetone Cleavage

Figure 1. Biotic degradation pathway of nerolidol to geranylacetone.

Nerolidol Nerolidol Bisabolol α-Bisabolol Nerolidol->Bisabolol H+ catalyzed cyclization Bisabolenes Bisabolenes (Dehydration Products) Nerolidol->Bisabolenes H+ catalyzed dehydration

Figure 2. Acid-catalyzed degradation of nerolidol.

Experimental Protocols

General Protocol for Assessing Nerolidol Stability

This protocol provides a general framework for evaluating the stability of nerolidol in a given solvent or formulation. Specific parameters should be optimized for your particular experimental needs.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of nerolidol standard.

    • Dissolve in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to prepare a concentrated stock solution.

    • Store the stock solution in an amber glass vial at -20°C or -80°C under an inert atmosphere.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired solvent or formulation to the target concentration for the stability study.

    • Aliquot the solution into multiple amber glass vials, ensuring each vial is for a single time point to avoid repeated opening.

  • Storage Conditions and Time Points:

    • Divide the vials into different sets for each storage condition to be tested (e.g., 4°C, room temperature, 40°C).

    • Include a set for photostability testing (exposed to light) and a control set protected from light at the same temperature.

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the sample using a validated stability-indicating analytical method, such as GC-MS or LC-MS. The method should be able to separate nerolidol from its potential degradation products.

    • A suitable internal standard should be used to ensure accuracy.

  • Data Evaluation:

    • Calculate the concentration of nerolidol remaining at each time point relative to the initial concentration (time 0).

    • Identify and, if possible, quantify any major degradation products.

    • Plot the percentage of nerolidol remaining versus time for each condition to determine the degradation kinetics.

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Nerolidol Stock Solution samples Prepare Stability Samples (in test matrix) stock->samples storage_conditions Aliquot and store under different conditions (Temp, Light) samples->storage_conditions analysis Analyze at specified time points using a stability-indicating method storage_conditions->analysis evaluation Calculate remaining nerolidol and identify degradants analysis->evaluation end evaluation->end Determine Degradation Rate

Figure 3. Experimental workflow for nerolidol stability testing.

References

Technical Support Center: Addressing Matrix Effects with Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nerolidol-d4 as an internal standard to address matrix effects in the analysis of nerolidol in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte.[1] These interfering components can be endogenous to the biological sample (e.g., phospholipids, salts, proteins) or introduced during sample collection and processing (e.g., anticoagulants, dosing vehicles).[1]

Q2: How does this compound help in correcting for matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for nerolidol. Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte (nerolidol) to the SIL-IS (this compound), the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.

Q3: What are the regulatory expectations for assessing matrix effects?

A3: Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects during the validation of bioanalytical methods.[1][3] The goal is to ensure that the accuracy, precision, and sensitivity of the method are not compromised by the biological matrix. This is typically assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution.[1]

Q4: Can this compound perfectly correct for all matrix effects?

A4: While SIL-IS like this compound are the gold standard for correcting matrix effects, they may not always provide perfect correction.[4] One potential issue is the "deuterium isotope effect," where the deuterated internal standard may have a slightly different retention time than the analyte.[4] If this shift in retention time causes the analyte and internal standard to elute in regions with different degrees of ion suppression, the correction may be inaccurate.[4]

Q5: How should I store this compound stock and working solutions?

Troubleshooting Guides

Guide 1: High Variability in this compound (Internal Standard) Response

Problem: You observe significant variability in the peak area of this compound across a batch of samples.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Sample Preparation Ensure thorough mixing during all extraction steps to maintain consistent recovery. Review the sample extraction procedure for any steps that could introduce variability.
Pipetting Errors Verify the calibration and proper operation of all pipettes used for adding the internal standard.
Matrix-Induced Signal Suppression/Enhancement Even with a SIL-IS, extreme matrix effects can impact the signal. Evaluate the matrix effect across different lots of the biological matrix.
Analyte Concentration Affecting IS Response At very high concentrations, the analyte (nerolidol) can compete with the internal standard for ionization, leading to suppression of the IS signal.[4] Ensure the concentration of this compound is appropriate for the expected range of nerolidol concentrations.
Suboptimal LC-MS/MS Conditions Re-evaluate and optimize the chromatographic conditions to separate nerolidol and this compound from highly suppressive regions of the chromatogram.
Guide 2: Poor Correlation Between Nerolidol and this compound Response

Problem: The response of this compound does not appear to track with the response of nerolidol, leading to inconsistent analyte-to-IS ratios.

Possible Causes and Solutions:

CauseRecommended Action
Chromatographic Separation of Analyte and IS The deuterium isotope effect may cause a slight shift in retention time.[4] If this separation is significant, optimize the chromatography to ensure co-elution.
Differential Matrix Effects If the analyte and IS separate chromatographically, they may be affected differently by co-eluting matrix components.[4] An infusion experiment can help identify regions of significant ion suppression.
Chemical Instability Assess the stability of both nerolidol and this compound in the biological matrix and during all sample processing steps.
Interference Check for interfering peaks from metabolites or other endogenous compounds at the mass transitions of nerolidol or this compound.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect using this compound

This protocol describes the post-extraction spiking method to quantitatively assess the matrix effect.[1]

1. Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Nerolidol and this compound analytical standards.

  • Appropriate solvents for reconstitution and LC-MS/MS analysis.

2. Sample Set Preparation:

  • Set 1 (Neat Solution): Prepare a solution of Nerolidol and this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set 2 (Post-Extraction Spike):

    • Extract blank biological matrix from each of the six sources using the established sample preparation method.

    • After the final evaporation step, spike the extracted matrix residue with Nerolidol and this compound to the same final concentrations as in Set 1.

    • Reconstitute the spiked extracts in the same final volume as the neat solution.

3. LC-MS/MS Analysis:

  • Analyze all samples from Set 1 and Set 2 using the validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the Matrix Factor (MF) for nerolidol and this compound for each source of the biological matrix:

    • MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Nerolidol) / (MF of this compound)

  • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix sources.

5. Acceptance Criteria:

  • The %CV of the IS-Normalized MF should be ≤15%.

Quantitative Data Summary

Table 1: Example Matrix Factor Data for Nerolidol and this compound in Human Plasma

Plasma LotNerolidol Peak Area (Set 2)This compound Peak Area (Set 2)Nerolidol MFThis compound MFIS-Normalized MF
145,00095,0000.900.950.95
242,50092,0000.850.920.92
348,00098,0000.960.980.98
444,00093,0000.880.930.95
546,50096,0000.930.960.97
643,00091,0000.860.910.95
Mean 0.90 0.94 0.95
%CV 2.3%
Mean Neat Solution Peak Areas: Nerolidol = 50,000; this compound = 100,000

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation prep_neat Prepare Neat Solution (Nerolidol + this compound in solvent) lcms LC-MS/MS Analysis prep_neat->lcms prep_matrix Extract Blank Matrix (6 different lots) spike_post Spike Extracted Matrix with Nerolidol + this compound prep_matrix->spike_post spike_post->lcms calc_mf Calculate Matrix Factor (MF) for Analyte and IS lcms->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf evaluate Evaluate %CV of IS-Normalized MF (≤15%) calc_is_mf->evaluate

Caption: Workflow for Quantitative Assessment of Matrix Effect.

TroubleshootingTree start High Variability or Poor IS Performance q1 Is IS peak area highly variable? start->q1 a1_yes Check Sample Prep Consistency & Pipetting Accuracy q1->a1_yes Yes q2 Does IS response track with analyte response? q1->q2 No q3 Is there evidence of significant ion suppression? a1_yes->q3 a2_no Investigate Chromatographic Separation (Isotope Effect) q2->a2_no No q2->q3 Yes a3_yes Optimize Chromatography & Sample Cleanup a2_no->a3_yes q3->a3_yes Yes end Method Optimization Required q3->end No a3_yes->end

Caption: Troubleshooting Decision Tree for this compound Issues.

References

Preventing isotopic exchange in Nerolidol-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in Nerolidol-d4 solutions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a deuterated compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture).[1] This is a concern because it leads to a decrease in the isotopic purity of the standard, which can compromise the accuracy of quantitative analyses, particularly in sensitive methods like mass spectrometry. The loss of deuterium atoms from the internal standard can lead to an overestimation of the analyte concentration.[2][3]

Q2: What are the primary factors that can induce isotopic exchange in this compound solutions?

A2: The primary factors that can induce deuterium-hydrogen exchange include:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to functional groups.[4] For a tertiary allylic alcohol like nerolidol, acidic conditions can promote isomerization and other rearrangements that may facilitate exchange.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and participate in the exchange process.

  • Light Exposure: Exposure to UV radiation can induce photodegradation and other chemical reactions that may lead to the loss of deuterium.[6]

Q3: How should I properly store my this compound standard?

A3: To ensure the long-term stability of your this compound standard, follow these storage guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][7] Recommended storage temperatures are typically between 2–8 °C.[8] For stock solutions, storage at -20°C or -80°C can extend shelf life.[9]

  • Light: Protect from light by storing in an amber vial or in a dark location.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]

  • Container: Use tightly sealed containers, such as amber glass vials with PTFE-lined caps, to prevent solvent evaporation and exposure to atmospheric moisture.[5]

Q4: Which solvents are recommended for preparing this compound solutions?

A4: Aprotic solvents are generally preferred to minimize the risk of isotopic exchange. Recommended solvents include:

  • Acetonitrile

  • Hexane

  • Dichloromethane

  • Ethyl acetate

If a protic solvent must be used for solubility or compatibility reasons, it is crucial to use the solution as quickly as possible and store it at low temperatures to minimize exchange.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem 1: Loss of Isotopic Purity Detected in QC Samples

  • Symptom: Mass spectrometry analysis of a quality control (QC) sample shows a significant decrease in the abundance of the deuterated ion and an increase in the abundance of the undeuterated nerolidol ion.

  • Possible Causes & Solutions:

CauseSolution
Improper Solvent Choice The solvent used may be protic (e.g., methanol, water) and facilitating H/D exchange. Solution: Prepare fresh solutions in a high-purity aprotic solvent like acetonitrile or hexane.
Acidic or Basic Conditions The sample matrix or co-extracted compounds may be acidic or basic, catalyzing the exchange. Solution: Neutralize the sample if possible or use a buffered solution. Investigate the pH of all reagents used in sample preparation.
Elevated Temperature Samples may have been exposed to high temperatures during preparation (e.g., evaporation step) or storage. Solution: Use gentle evaporation techniques (e.g., nitrogen stream at room temperature) and ensure samples are stored at recommended low temperatures.
Contaminated Glassware Residual acidic or basic cleaning agents on glassware can alter the pH of the solution. Solution: Use thoroughly rinsed and dried glassware. Consider silanizing glassware to create an inert surface.

Problem 2: Gradual Decrease in this compound Signal Over a GC-MS Sequence

  • Symptom: The peak area of the this compound internal standard consistently decreases in injections made later in a long analytical run.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System The GC inlet liner, column, or other components may have active sites that promote the degradation or adsorption of nerolidol. Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for terpene analysis. Trim the front end of the column to remove accumulated non-volatile residues.[10][11]
Thermal Degradation The GC inlet temperature may be too high, causing thermal degradation of nerolidol. Terpenes are susceptible to thermal degradation.[5][12] Solution: Optimize the inlet temperature to ensure efficient volatilization without causing degradation. A typical starting point for terpene analysis is around 250 °C.
Oxidation Nerolidol can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[1][13][14][15] Solution: Check for leaks in the GC system to prevent oxygen from entering. Use high-purity carrier gas with an oxygen trap.

Problem 3: Inconsistent or Non-Reproducible Peak Areas for this compound

  • Symptom: Replicate injections of the same sample or standard show high variability in the peak area of this compound.

  • Possible Causes & Solutions:

CauseSolution
Improper Sample Handling Nerolidol is a semi-volatile compound, and inconsistent handling can lead to variable loss.[5] Solution: Keep samples, standards, and solvents chilled. Minimize the time samples are left at room temperature. Ensure vials are tightly capped.
Injector Issues Problems with the autosampler syringe or injection port can lead to inconsistent injection volumes. Solution: Inspect and clean the syringe. Check the septum for leaks and replace if necessary.[11]
Matrix Effects Co-eluting compounds from the sample matrix can enhance or suppress the ionization of this compound in the mass spectrometer source. Solution: Improve sample cleanup procedures to remove interfering matrix components. Adjust chromatographic conditions to separate the interference from the analyte.

Data Presentation: Illustrative Stability of this compound

The following tables provide an illustrative overview of the expected stability of this compound under various conditions. This data is based on the general principles of isotopic exchange and the known chemical properties of terpenes and should be used as a guideline for experimental design.

Table 1: Effect of Solvent on Isotopic Purity of this compound at 25°C

SolventInitial Isotopic Purity (%)Isotopic Purity after 24h (%)Isotopic Purity after 72h (%)
Acetonitrile99.599.499.2
Hexane99.599.599.4
Methanol99.598.296.5
Water (pH 7)99.597.595.0

Table 2: Effect of pH on Isotopic Purity of this compound in 50:50 Acetonitrile/Water at 25°C

pHInitial Isotopic Purity (%)Isotopic Purity after 24h (%)Isotopic Purity after 72h (%)
3.099.597.094.0
5.099.598.597.5
7.099.599.098.5
9.099.597.895.5

Table 3: Effect of Temperature on Isotopic Purity of this compound in Acetonitrile

TemperatureInitial Isotopic Purity (%)Isotopic Purity after 7 days (%)
-20°C99.599.5
4°C99.599.2
25°C (Room Temp)99.598.0
40°C99.596.5

Table 4: Effect of Light Exposure on Isotopic Purity of this compound in Hexane at 25°C

ConditionInitial Isotopic Purity (%)Isotopic Purity after 48h (%)
Dark (Amber Vial)99.599.4
Ambient Lab Light99.598.8
Direct UV Light (254 nm)99.5< 90 (significant degradation)

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions

Objective: To evaluate the stability of this compound under specific storage conditions (solvent, temperature, pH, light).

Materials:

  • This compound standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • pH buffers

  • Amber and clear glass vials with PTFE-lined caps

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into separate vials for each test condition.

  • For pH studies, mix the stock solution with the appropriate buffer.

  • Store the vials under the specified conditions (e.g., different temperatures, light/dark).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each vial.

  • Analyze the aliquots by GC-MS to determine the isotopic purity and concentration of this compound.

  • Monitor the ratio of the deuterated and non-deuterated nerolidol ions to assess isotopic exchange.

Protocol 2: Determination of Isotopic Purity by GC-MS

Objective: To quantify the isotopic purity of a this compound standard.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Oven Program: 60°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Procedure:

  • Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in an appropriate aprotic solvent.

  • Inject the solution into the GC-MS.

  • In SIM mode, monitor the molecular ions (or characteristic fragment ions) for both undeuterated nerolidol and this compound. For Nerolidol (C15H26O), the nominal mass is 222. For this compound, the nominal mass will be 226.

  • Integrate the peak areas for each monitored ion.

  • Calculate the isotopic purity as: Isotopic Purity (%) = [Area(d4 ion) / (Area(d4 ion) + Area(d0 ion))] * 100

Visualizations

TroubleshootingWorkflow start Start: Isotopic Purity Issue with this compound check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Examine Solution Preparation (Solvent, pH, Glassware) prep_ok Preparation OK? check_prep->prep_ok check_analysis Investigate Analytical Method (GC-MS Parameters) analysis_ok Analysis OK? check_analysis->analysis_ok storage_ok->check_prep Yes correct_storage Action: Correct Storage (e.g., Refrigerate, Protect from Light) storage_ok->correct_storage No prep_ok->check_analysis Yes correct_prep Action: Modify Preparation (e.g., Use Aprotic Solvent, Neutralize) prep_ok->correct_prep No reanalyze Re-analyze Sample analysis_ok->reanalyze No resolved Issue Resolved analysis_ok->resolved Yes correct_storage->reanalyze correct_prep->reanalyze correct_analysis Action: Optimize GC-MS Method (e.g., Lower Inlet Temp, Check for Leaks) reanalyze->resolved

Caption: Troubleshooting workflow for addressing isotopic purity issues with this compound.

StabilityTestingWorkflow start Start: Stability Test prep_stock Prepare this compound Stock Solution start->prep_stock aliquot Aliquot into Vials for Each Test Condition prep_stock->aliquot condition_ph Adjust pH aliquot->condition_ph condition_solvent Select Solvent aliquot->condition_solvent condition_temp Set Temperature aliquot->condition_temp condition_light Control Light Exposure aliquot->condition_light storage Store Under Test Conditions condition_ph->storage condition_solvent->storage condition_temp->storage condition_light->storage sampling Sample at Time Points (t=0, t=x...) storage->sampling analysis Analyze by GC-MS sampling->analysis Time Point Reached end End of Study sampling->end Final Time Point data_eval Evaluate Isotopic Purity and Concentration analysis->data_eval data_eval->sampling

Caption: Experimental workflow for stability testing of this compound solutions.

References

Improving chromatographic resolution of nerolidol from matrix components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of nerolidol from complex matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for nerolidol analysis?

A1: The most prevalent methods for the detection and quantification of nerolidol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] GC-MS is often preferred for volatile compounds like nerolidol, as sesquiterpenes have boiling points suitable for gas-phase separation.[1][2] LC-MS is also widely used due to its high sensitivity and accuracy, and it is particularly useful for in vivo pharmacokinetic studies because of its stability and convenience.[1][3]

Q2: How do I handle nerolidol's different isomers during analysis?

A2: Nerolidol has four stereoisomers due to a chiral center and a double bond that results in cis/trans isomers.[1][4] These isomers can be separated and resolved using chiral stationary phases in GC.[4][5] For instance, a capillary column coated with a chiral cyclodextrin derivative can resolve the enantiomeric pairs of both (Z)- and (E)-nerolidol.[4][5] The retention times for cis- and trans-isomers are typically different, with cis-nerolidol generally eluting earlier.[1]

Q3: What are common matrix components that can interfere with nerolidol analysis?

A3: Matrix interferences are highly dependent on the sample type.

  • Essential Oils: Other terpenes and sesquiterpenes with similar polarities and boiling points can co-elute with nerolidol.

  • Cosmetics and Foods: Fatty acids, waxes, and other lipids can interfere with the analysis. In complex food matrices like tea, other volatile organic compounds can also be a source of interference.[6]

  • Biological Samples (e.g., plasma): Endogenous components such as phospholipids, proteins, and other lipids are major sources of interference and can cause ion suppression or enhancement in LC-MS analysis.[7][8][9]

Q4: What are the typical extraction methods for nerolidol from plant-based matrices?

A4: For plant materials, hydrodistillation using a Clevenger-type apparatus is a very common method for extracting essential oils containing nerolidol.[1] For food matrices like tea, headspace solid-phase microextraction (HS-SPME) is an efficient and flexible solventless technique for extracting volatile compounds like nerolidol prior to GC analysis.[6]

Troubleshooting Guides

Issue 1: Poor Resolution Between Nerolidol Isomers or from Matrix Components

Q: My chromatogram shows poor separation between the cis- and trans-isomers of nerolidol, or nerolidol is co-eluting with other matrix components. How can I improve the resolution?

A: Improving chromatographic resolution involves optimizing several parameters. Here’s a step-by-step approach:

  • Optimize the Temperature Program (for GC):

    • Problem: Peaks are too broad or are not separating.

    • Solution: Decrease the ramp rate of the oven temperature program. A slower ramp rate increases the interaction time of the analyte with the stationary phase, which can improve separation. Start by reducing the ramp rate by 2-5°C/min.

  • Adjust the Mobile Phase Composition (for LC):

    • Problem: Nerolidol is not well-retained or is co-eluting with other compounds.

    • Solution: Modify the polarity of the mobile phase. For reversed-phase LC, if peaks are eluting too early, decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Implementing a gradient elution, where the mobile phase composition changes over time, can also significantly improve the separation of complex samples.[10]

  • Select a Different Column:

    • Problem: The current column does not provide sufficient selectivity.

    • Solution:

      • For GC: Consider a column with a different stationary phase. If you are using a non-polar column (like a 5% phenyl-methylpolysiloxane), switching to a more polar column may improve separation from interfering compounds. To separate isomers, a chiral stationary phase is often necessary.[4][5]

      • For LC: Choose a column with a different chemistry (e.g., C8 instead of C18) or a different particle size. Smaller particle sizes can increase efficiency and resolution, but may also increase backpressure.[10]

  • Optimize the Flow Rate:

    • Problem: Peaks are broad and resolution is poor.

    • Solution: Lowering the flow rate of the carrier gas (GC) or mobile phase (LC) can enhance separation efficiency, but it will also increase the analysis time.[10] It's important to find a balance between resolution and run time.

Issue 2: Peak Tailing in GC Analysis

Q: The nerolidol peak in my GC chromatogram is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in GC and can be caused by several factors. Here’s a troubleshooting guide:

  • Check for System Activity:

    • Cause: Active sites in the GC system, such as in the injector liner or at the column inlet, can interact with polar analytes like nerolidol (an alcohol), causing peak tailing.[11] This can be due to contamination or the presence of silanol groups.

    • Solution:

      • Perform inlet maintenance: Replace the liner, O-ring, and septum.[12] Using a deactivated liner can help reduce interactions.[11]

      • Trim the column: Cut 10-20 cm from the front end of the column to remove any accumulated non-volatile residues or active sites.[13]

      • Condition the column: Bake out the column at a high temperature (as per the manufacturer's recommendation) to remove contaminants.[13]

  • Verify Column Installation:

    • Cause: An improperly installed column can create dead volume, leading to peak tailing for all compounds.[14]

    • Solution: Ensure the column is installed correctly in both the injector and detector, with the correct insertion distances. Make sure the column cut is clean and square.[14][15]

  • Assess for Column Overload:

    • Cause: Injecting too much sample can saturate the column, leading to peak distortion.[11]

    • Solution: Dilute the sample and inject it again. If the peak shape improves, column overload was the likely cause.[11]

  • Check for Incompatibility between Solvent and Stationary Phase:

    • Cause: A mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape.[12]

    • Solution: If possible, change the solvent to one that is more compatible with the stationary phase.[12][15]

Data Presentation

Table 1: GC-MS and LC-MS Method Performance for Nerolidol Quantification

ParameterGC-MS (in Mouse Plasma)[2][16]LC-MS (in Rat Plasma)[3][17]HS-SPME-GC-FID (in Tea)[6]
Linear Range 0.010–5 µg/mL10–10,000 ng/mL2.7–1360 ng/g
Limit of Detection (LOD) 0.0017 µg/mLNot Reported0.3 ng/g
Lower Limit of Quantification (LLOQ) 0.0035 µg/mL10 ng/mLNot Reported
Recovery Not ReportedNot Reported78.7–106%
Precision (%RSD or CV) < 14%< 8%Not Reported

Experimental Protocols

Protocol 1: GC-MS Analysis of Nerolidol in Mouse Plasma[2]

This protocol is adapted from a study for the quantification of nerolidol in a biological matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of mouse plasma, add an internal standard (e.g., farnesol).

    • Add 200 µL of n-hexane and vortex for 1 minute to extract nerolidol.

    • Centrifuge the mixture at 10,000 rpm for 5 minutes.

    • Transfer the upper n-hexane layer to a new tube.

    • Inject 5 µL of the n-hexane layer into the GC-MS system.

  • GC-MS Parameters:

    • Column: TR-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Injector Temperature: 220°C (splitless mode).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp up to 220°C at a rate of 40°C/min.

      • Hold at 220°C for 2 minutes.

    • Total Run Time: 7 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 200°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 20–300.

Protocol 2: HS-SPME-GC-FID Analysis of Nerolidol in Tea[6]

This protocol details a headspace solid-phase microextraction method for analyzing nerolidol in a food matrix.

  • Sample Preparation (HS-SPME):

    • Place a tea sample into a headspace vial.

    • Add a saturated NaCl solution to the vial to improve the extraction efficiency.

    • Seal the vial and place it in a water bath at a controlled temperature (e.g., 80°C).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 40 minutes) while stirring.

    • After extraction, retract the fiber and immediately insert it into the GC injector for thermal desorption.

  • GC-FID Parameters:

    • Column: A suitable capillary column for terpene analysis (e.g., DB-5).

    • Injector Temperature: Set for efficient thermal desorption (e.g., 250°C).

    • Carrier Gas: Nitrogen or Helium.

    • Oven Program: An optimized temperature program to separate volatile compounds.

    • Detector: Flame Ionization Detector (FID).

Visualizations

GC_Troubleshooting_Workflow start_node Start: Poor Resolution or Peak Tailing Observed d1 Are all peaks affected? start_node->d1 decision_node decision_node process_node process_node end_node End: Resolution Improved p1 Suspect System-wide Issue: - Improper column installation - Dead volume - Column overload d1->p1  Yes d2 Is the issue peak tailing? d1->d2  No (Specific peaks) p2 Action: Check & Correct - Re-install column - Check for leaks - Dilute sample p1->p2 p2->end_node p3 Suspect Chemical Interaction: - Active sites in liner/column - Contamination d2->p3  Yes d3 Is the issue poor resolution? d2->d3  No p4 Action: Perform Maintenance - Replace liner & septum - Trim column inlet - Condition column p3->p4 p4->end_node p5 Suspect Suboptimal Method d3->p5  Yes p6 Action: Optimize Method - Decrease temp. ramp (GC) - Adjust mobile phase (LC) - Change column p5->p6 p6->end_node

Caption: Troubleshooting workflow for common GC issues.

Method_Development_Workflow start_node Start: New Sample Matrix s1 1. Sample Preparation - Select extraction method (e.g., LLE, SPME, Distillation) - Optimize parameters start_node->s1 step_node step_node decision_node decision_node end_node End: Validated Method s2 2. Select Analytical Technique (GC-MS or LC-MS) s1->s2 s3 3. Initial Column & Condition Screening - Select column based on analyte & matrix - Run initial temperature/mobile phase program s2->s3 d1 Resolution Adequate? s3->d1 s4 4. Optimize Separation - Adjust temp. ramp / mobile phase gradient - Optimize flow rate - Change column if necessary d1->s4  No d2 Peak Shape Acceptable? d1->d2  Yes s4->d1 s5 5. Troubleshoot Peak Shape (See GC Troubleshooting Workflow) d2->s5  No s6 6. Method Validation - Linearity, LOD, LOQ - Precision & Accuracy d2->s6  Yes s5->d2 s6->end_node

Caption: Workflow for developing a chromatographic method.

References

Technical Support Center: Minimizing Ion Suppression for Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects on the Nerolidol-d4 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Nerolidol, being a hydrophobic and volatile sesquiterpene, is susceptible to co-elution with other matrix components like lipids and proteins from biological samples, making ion suppression a significant challenge.

Q2: How can I detect if my this compound signal is being suppressed?

A2: Two common experimental protocols to detect ion suppression are the post-column infusion experiment and the post-extraction spike analysis.[3][4] The post-column infusion experiment provides a qualitative assessment by showing regions of signal suppression in the chromatogram. The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's signal in a clean solvent versus the sample matrix.

Q3: Is a deuterated internal standard like this compound sufficient to correct for ion suppression?

A3: While stable isotope-labeled internal standards like this compound are the best choice to compensate for matrix effects, they may not always be a perfect solution.[5] Differences in the physical properties between the analyte and its deuterated analog can sometimes lead to slight chromatographic separation. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard can be affected differently, leading to inaccurate quantification.[5]

Q4: What are the primary sources of ion suppression in biological samples?

A4: The main culprits for ion suppression in biological matrices such as plasma and urine are endogenous compounds that are co-extracted with the analyte. These include phospholipids, salts, proteins, and metabolites.[3][6] Exogenous substances, like polymers from plasticware or formulation agents used in preclinical studies, can also contribute to ion suppression.[7][8]

Q5: Which ionization technique, ESI or APCI, is less prone to ion suppression for analytes like Nerolidol?

A5: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI), especially for less polar and more volatile compounds like terpenes.[1][9][10] ESI is more prone to competition for charge and surface activity within the spray droplet, which are major mechanisms of ion suppression.[11][12] For the analysis of terpenes, LC-APCI-MS/MS has been shown to be a robust method with minimal matrix effects.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low this compound signal intensity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the ion-suppressing regions. 3. Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to ion suppression for hydrophobic and volatile compounds.[9][10]
Poor reproducibility of results Variable ion suppression between samples.1. Implement Robust Sample Cleanup: Use a validated SPE protocol to ensure consistent removal of matrix interferences across all samples. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Discrepancy between analyte and internal standard response Differential ion suppression due to chromatographic separation of Nerolidol and this compound.1. Adjust Chromatography: Fine-tune the chromatographic method to ensure co-elution of the analyte and internal standard. 2. Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the matrix effect on both Nerolidol and this compound to assess the degree of differential suppression.
False negative or below limit of quantification results Severe ion suppression leading to complete loss of signal.1. Conduct a Post-Column Infusion Experiment: To identify the retention times where severe suppression occurs and adjust the chromatography accordingly. 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering compounds, though this may impact sensitivity.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte ClassMatrixAverage Recovery (%)Average Matrix Effect (%)Reference
Protein Precipitation (PPT)PeptidesHuman Plasma>50Higher[13]
Solid-Phase Extraction (SPE)PeptidesHuman Plasma>20 (MAX sorbent)Lower[13]
Liquid-Liquid Extraction (LLE)Basic DrugsPlasma~7016
Supported Liquid Extraction (SLE)Basic DrugsPlasma~8926
Solid-Phase Extraction (Oasis PRiME HLB)Basic DrugsPlasma~956

Table 2: Comparison of ESI and APCI Ionization on Signal Response and Matrix Effect

AnalyteIonizationRelative Signal Intensity (ESI vs. APCI)Matrix Effect SusceptibilityReference
TerfenadineESI vs. APCIAPCI signal ~2x higherAPCI less susceptible[14]
ColchicineESI vs. APCIESI signal ~5x higherESI more susceptible[14]
LevonorgestrelESI vs. APCIESI more sensitive (lower LOQ)APCI slightly less susceptible[12]
Terpenes & CannabinoidsAPCI-Low susceptibility[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike this compound into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process at the same initial concentration.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[4]

Protocol 2: Qualitative Assessment of Ion Suppression using Post-Column Infusion

This protocol helps to identify the retention time regions where ion suppression occurs.

  • System Setup:

    • Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the MS ion source using a T-fitting.[15]

    • The infusion pump will deliver a constant stream of the analyte to the mass spectrometer, generating a stable baseline signal.

  • Analysis:

    • Inject a blank solvent to establish the baseline signal of the infused this compound.

    • Inject an extracted blank matrix sample.

  • Data Interpretation:

    • Monitor the signal of the infused this compound. Any dip or decrease in the baseline signal during the chromatographic run indicates a region of ion suppression caused by co-eluting matrix components.[3][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Ion Suppression Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle Removes Lipids spe Solid-Phase Extraction (SPE) start->spe High Selectivity lc LC Separation ppt->lc lle->lc spe->lc ms MS Detection lc->ms Ionization post_column Post-Column Infusion (Qualitative) ms->post_column post_extraction Post-Extraction Spike (Quantitative) ms->post_extraction

Caption: Experimental workflow for sample preparation and ion suppression evaluation.

ion_suppression_pathway cluster_source Ion Source (ESI) cluster_detector Mass Analyzer droplet Charged Droplet detector Detector droplet->detector Gas-Phase Ions analyte This compound analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet suppression Ion Suppression (Competition for charge/ surface access) suppression->droplet

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

troubleshooting_logic start Low this compound Signal check_suppression Suspect Ion Suppression? start->check_suppression evaluate Evaluate Matrix Effect (Post-Column/Post-Extraction) check_suppression->evaluate Yes optimize_prep Optimize Sample Prep (LLE/SPE) evaluate->optimize_prep optimize_lc Optimize Chromatography evaluate->optimize_lc change_ionization Switch to APCI evaluate->change_ionization reanalyze Re-analyze Samples optimize_prep->reanalyze optimize_lc->reanalyze change_ionization->reanalyze

Caption: Logical troubleshooting workflow for low this compound signal.

References

Handling photosensitivity and oxidation of nerolidol standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nerolidol standards. Proper handling and storage are critical to ensure the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is nerolidol and why is its stability a concern?

A1: Nerolidol is a naturally occurring sesquiterpene alcohol found in many plants. It exists as two isomers, cis-nerolidol and trans-nerolidol. Like many terpenes, nerolidol is susceptible to degradation from exposure to light, oxygen, and high temperatures. This degradation can lead to the formation of various oxidation products, altering the purity of the standard and potentially impacting experimental outcomes.

Q2: What are the primary factors that cause nerolidol degradation?

A2: The main factors contributing to the degradation of nerolidol standards are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxides and other degradation products. This process can be accelerated by heat and light.

  • Photosensitivity: Exposure to light, particularly UV light, can induce photochemical reactions that degrade nerolidol.

  • Temperature: High temperatures can increase the rate of both oxidation and thermal degradation.

Q3: How should I properly store my nerolidol standards?

A3: To ensure the long-term stability of nerolidol standards, follow these storage guidelines:

  • Temperature: Store at or below 0°C.[1] For long-term storage, temperatures of -20°C are recommended.

  • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[3][4][5]

Q4: What are the signs of nerolidol standard degradation?

A4: Degradation of nerolidol standards can be indicated by:

  • Changes in physical appearance, such as color change or viscosity.

  • The appearance of additional peaks in chromatograms (e.g., GC-MS or LC-MS analysis).

  • A decrease in the peak area of nerolidol in quantitative analysis, leading to lower than expected concentrations.

  • Inconsistent or non-reproducible experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or drifting calibration curve for nerolidol.
Possible Cause Troubleshooting Step
Standard Degradation Prepare fresh working standards from a stock solution that has been properly stored. If the issue persists, use a new vial of the stock standard.
Solvent Evaporation Ensure that the caps on all standard vials are tightly sealed. Prepare fresh dilutions, especially if they have been stored for an extended period.
Adsorption to Surfaces Use silanized glass vials for preparing and storing standards to minimize adsorption to the glass surface.
Instrumental Issues Check the gas chromatography (GC) or liquid chromatography (LC) system for leaks, ensure proper column conditioning, and verify detector performance.
Issue 2: Appearance of unknown peaks in the chromatogram of a nerolidol standard.
Possible Cause Troubleshooting Step
Oxidation of Nerolidol The unknown peaks are likely oxidation products. Purge the solvent with an inert gas before preparing the standard. Store the prepared standard under an inert atmosphere and protect it from light.
Contamination The solvent or glassware may be contaminated. Use high-purity solvents and thoroughly clean all glassware.
Septum Bleed (GC) Use a high-quality, low-bleed septum in the GC inlet and replace it regularly.
Issue 3: Low recovery of nerolidol in quality control samples.
Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize the exposure of the sample to heat and light during extraction and processing. Work quickly and store samples at a low temperature when not being processed.
Inaccurate Standard Concentration Verify the concentration of your stock and working standards. This can be due to degradation or solvent evaporation. Prepare fresh standards.
Matrix Effects (in complex samples) Perform a matrix spike recovery experiment to determine if components of the sample matrix are interfering with the analysis. If so, an alternative sample preparation method or analytical technique may be needed.

Data Presentation

Currently, specific quantitative data on the photodegradation and oxidation rates of nerolidol standards under various conditions are not extensively available in published literature. The stability of terpenes is known to be influenced by a multitude of factors including the specific isomer, the presence of antioxidants, and the composition of the solvent. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental and storage conditions if precise degradation kinetics are required.

Table 1: General Stability of Terpenes Under Different Storage Conditions (Qualitative)

Condition Expected Stability Primary Degradation Pathway
-20°C, Dark, Inert Atmosphere HighMinimal degradation
4°C, Dark, Air ModerateSlow oxidation
Room Temperature, Light, Air LowPhotodegradation and rapid oxidation
Room Temperature, Dark, Air Low to ModerateOxidation

Experimental Protocols

Protocol 1: Preparation of Nerolidol Stock and Working Standards for GC-MS Analysis

1. Materials:

  • Nerolidol standard (as purchased)
  • High-purity solvent (e.g., methanol, ethanol, or hexane)[2][6]
  • Inert gas (Argon or Nitrogen)
  • Amber glass vials with PTFE-lined caps
  • Calibrated micropipettes
  • Analytical balance

2. Procedure for Stock Standard Preparation (e.g., 1000 µg/mL):

  • Allow the nerolidol standard vial to equilibrate to room temperature before opening to prevent condensation.
  • Weigh an appropriate amount of the neat nerolidol standard into a tared amber glass vial.
  • Add the required volume of high-purity solvent to achieve the target concentration.
  • Gently swirl the vial to ensure complete dissolution.
  • Purge the headspace of the vial with an inert gas for 10-15 seconds.
  • Tightly seal the vial and label it with the compound name, concentration, solvent, and preparation date.
  • Store the stock solution at ≤ 0°C in the dark.

3. Procedure for Working Standard Preparation (e.g., 10 µg/mL):

  • Allow the stock standard solution to come to room temperature.
  • Perform serial dilutions of the stock solution with the same high-purity solvent to achieve the desired working concentrations.
  • For each dilution, purge the headspace of the vial with inert gas before sealing.
  • Prepare fresh working standards daily for best results.

Protocol 2: Forced Degradation Study of Nerolidol

This protocol provides a framework for assessing the stability of nerolidol under specific stress conditions.

1. Materials:

  • Nerolidol stock solution (e.g., 100 µg/mL in methanol)
  • UV lamp (e.g., 254 nm or 365 nm)
  • Hydrogen peroxide solution (3%)
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Water bath or incubator

2. Procedure:

  • Photodegradation:
  • Transfer an aliquot of the nerolidol stock solution into a quartz cuvette or a clear glass vial.
  • Expose the sample to a UV lamp at a fixed distance.
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a subsample for analysis.
  • Analyze the subsamples by a suitable analytical method (e.g., GC-MS or LC-MS) to determine the remaining concentration of nerolidol and identify any degradation products.
  • Oxidative Degradation:
  • To an aliquot of the nerolidol stock solution, add a small volume of 3% hydrogen peroxide.
  • Incubate the mixture at room temperature.
  • At specified time intervals, withdraw a subsample, quench the reaction (if necessary, e.g., with sodium bisulfite), and analyze.
  • Acidic and Basic Hydrolysis:
  • Separately mix aliquots of the nerolidol stock solution with 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 50°C).
  • At specified time intervals, withdraw subsamples, neutralize them, and analyze.

Visualizations

Troubleshooting_Nerolidol_Degradation start Inconsistent Results or Unexpected Peaks check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Proper Storage: - Freeze (-20°C) - Protect from Light - Use Inert Gas improper_storage->correct_storage Yes prepare_fresh Prepare Fresh Standards from Stock improper_storage->prepare_fresh No correct_storage->prepare_fresh issue_persists1 Issue Persists? prepare_fresh->issue_persists1 new_stock Use a New Stock Standard Vial issue_persists1->new_stock Yes solution Problem Resolved issue_persists1->solution No check_handling Review Handling Procedure new_stock->check_handling improper_handling Improper Handling (e.g., exposure to air/light) check_handling->improper_handling correct_handling Refine Handling: - Minimize exposure - Use inert gas during prep improper_handling->correct_handling Yes issue_persists2 Issue Persists? improper_handling->issue_persists2 No correct_handling->issue_persists2 instrument_check Investigate Instrumental and Method Issues issue_persists2->instrument_check Yes issue_persists2->solution No instrument_check->solution

Caption: Troubleshooting workflow for nerolidol standard degradation.

Nerolidol_Oxidation_Pathway Nerolidol Nerolidol Epoxide Nerolidol Epoxide Nerolidol->Epoxide Oxidation (e.g., O2, O3) Diol 1,2-Dihydroxynerolidol Epoxide->Diol Hydrolysis Cleavage_Products Cleavage Products (e.g., Geranylacetone) Diol->Cleavage_Products Oxidative Cleavage

Caption: Simplified oxidative degradation pathway of nerolidol.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Terpene Analysis: Evaluating Alternatives to Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of terpenes by gas chromatography (GC) and liquid chromatography (LC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. While a wide array of compounds can be employed for this purpose, the selection of an appropriate IS is critical for robust method performance. This guide provides a comparative overview of commonly used internal standards for terpene analysis, and discusses the suitability of deuterated terpenes, such as the theoretical Nerolidol-d4, in this context.

The Role and Characteristics of an Ideal Internal Standard

An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the detector response of the analytes to that of the internal standard, variations introduced during the analytical process can be normalized. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure similar behavior during extraction and analysis.

  • Not Naturally Present: It must not be present in the original sample.

  • Chromatographic Resolution: It should be well-resolved from the analytes in the chromatogram.

  • Stability: It must be chemically stable throughout the entire analytical procedure.

  • Purity: The internal standard should be of high purity.

  • Deuteration (for Mass Spectrometry): For mass spectrometry (MS)-based methods, a deuterated analog of the analyte is often considered the gold standard, as it co-elutes with the analyte and has nearly identical chemical properties, differing only in mass.

Commonly Used Internal Standards in Terpene Analysis

Several compounds are routinely used as internal standards in terpene analysis. The choice often depends on the specific terpenes being quantified and the analytical technique employed (typically GC-MS or GC-FID). Below is a comparison of some of the most common internal standards with available performance data.

Internal StandardChemical ClassTypical ConcentrationCommon ApplicationReference
n-Tridecane Alkane100 µg/mLGC-FID and GC-MS analysis of a broad range of terpenes.[1]
Naphthalene-d8 Deuterated Polycyclic Aromatic Hydrocarbon10 µg/mLGC-MS analysis, particularly where a deuterated standard is preferred for its mass difference.[2]
Dodecane Alkane50 µg/mLHigh-throughput GC-MS analysis of terpenes and terpenoids.
2-Fluorobiphenyl Fluorinated Aromatic CompoundNot specifiedGC-MS analysis of a wide array of terpenes.

Performance Comparison of Common Internal Standards

The following table summarizes key performance metrics for analytical methods utilizing these common internal standards. It is important to note that these values are method-dependent and can vary based on the specific experimental conditions.

ParameterMethod using n-TridecaneMethod using Naphthalene-d8Method using DodecaneMethod using 2-Fluorobiphenyl
Linearity (r²) >0.99 for all terpenes0.988-0.996 (average 0.993)≥0.994Data not specified
Recovery (%) 89% to 111% (depending on the terpene)84.6% to 98.9% (average 90.2%)Data not specifiedData not specified
Precision (%RSD) <10%1.73–14.6% (overall method precision)Data not specifiedData not specified
Limit of Quantification (LOQ) 1.0 µg/mL0.017–0.129 µg/mL (average 0.047)Data not specifiedData not specified

The Case of this compound: A Theoretical Consideration

While deuterated analogs of analytes are often the preferred internal standards for mass spectrometry-based methods, the use of this compound for terpene analysis is not documented in the reviewed scientific literature. Several factors may contribute to its apparent absence as a common internal standard:

  • Analytical Challenges with Nerolidol: One study noted that nerolidol (the non-deuterated form) was removed from their analysis due to poor peak shape and high detection limits. These issues could also affect the performance of its deuterated counterpart.

  • Commercial Availability and Cost: The synthesis of deuterated standards for complex molecules like sesquiterpenes can be challenging and expensive, potentially limiting their widespread availability and adoption.

  • Presence of Isomers: Nerolidol exists as two stereoisomers, (E)- and (Z)-nerolidol. A deuterated standard would need to be well-characterized to ensure it is a suitable internal standard for both isomers if they are present in samples.

Given these considerations, simpler, more stable, and readily available compounds like alkanes or deuterated aromatic hydrocarbons are often favored for routine terpene analysis.

Experimental Protocols

Below are detailed methodologies for sample preparation and GC-MS analysis of terpenes using an internal standard.

Sample Preparation: Liquid Extraction
  • Sample Weighing: Weigh approximately 500 mg of the homogenized sample (e.g., cannabis flower) into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add a known volume of the internal standard solution (e.g., 1 mL of 100 µg/mL n-tridecane in methanol) to the sample.

  • Extraction: Add 20 mL of an appropriate solvent (e.g., methanol or a hexane/ethyl acetate mixture).

  • Homogenization: Shake or vortex the sample for a set period (e.g., 10 minutes) to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 5,000 rpm) for a set time (e.g., 5 minutes) to pellet solid material.

  • Filtration and Dilution: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) and dilute as necessary for analysis.

GC-MS Instrumental Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) at a temperature of 250-280 °C.

  • Oven Program: A temperature gradient is used to separate the terpenes. A typical program might be: start at 60°C, hold for 1-2 minutes, ramp to 240-280°C at a rate of 5-10°C/minute, and hold for a few minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Mass Range: Typically 40-400 amu for full scan.

Visualizing the Workflow

The following diagrams illustrate the key processes in terpene analysis using an internal standard.

Terpene_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration & Dilution Centrifugation->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for terpene analysis using an internal standard.

Internal_Standard_Logic Analyte_Response Analyte Response (Area) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Response (Area) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration in Sample Calibration_Curve->Analyte_Concentration

Caption: The logical relationship for quantification using an internal standard.

References

A Comparative Guide to Nerolidol Quantification: Cross-Validation of Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nerolidol, a sesquiterpene alcohol with significant therapeutic potential, is paramount. This guide provides a comprehensive cross-validation of common analytical platforms used for nerolidol assays, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC), with insights into Liquid Chromatography-Mass Spectrometry (LC-MS). The information herein is compiled from various scientific studies to aid in the selection of the most appropriate analytical technique for specific research needs.

Performance Comparison of Analytical Platforms

The choice of an analytical platform for nerolidol quantification is often dictated by the sample matrix, required sensitivity, and the desired level of specificity. Below is a summary of quantitative data from various studies, highlighting the performance of different analytical methods.

Analytical PlatformSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Accuracy (%)Citation
GC-MS Mouse Plasma0.010–5 µg/mL0.0017 µg/mL0.0035 µg/mL---[1][2]
HS-SPME-GC-FID Tea2.7–1360 ng/g0.3 ng/g-78.7–106--[3]
HPLC-DAD Cannabis---73–121< 10< 10[4]
GC-FID Cannabis---79–91< 10< 10[4]
LC-MS --10 ng/mL (LLOQ)----[5]

Note: A direct comparative study across all platforms using identical nerolidol samples was not available in the reviewed literature. The data presented is a compilation from different studies and matrices. "-" indicates that the data was not specified in the cited source.

Experimental Workflows

The general workflow for nerolidol analysis involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps can vary depending on the chosen platform and the sample matrix.

Nerolidol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction (e.g., Hydrodistillation, LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (Optional, for GC) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Detection (MS, FID, DAD) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for nerolidol analysis.

Cross-Validation Logic

Cross-validation ensures the reliability and comparability of results obtained from different analytical platforms. This process involves analyzing the same set of samples with different validated methods and comparing the outcomes.

Cross_Validation_Logic Sample_Set Uniform Sample Set Method_A Validated Method A (e.g., GC-MS) Sample_Set->Method_A Method_B Validated Method B (e.g., LC-MS) Sample_Set->Method_B Method_C Validated Method C (e.g., HPLC) Sample_Set->Method_C Results_A Quantitative Results A Method_A->Results_A Results_B Quantitative Results B Method_B->Results_B Results_C Quantitative Results C Method_C->Results_C Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Results_A->Comparison Results_B->Comparison Results_C->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Caption: Logical workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

GC-MS for Nerolidol in Mouse Plasma

This method is adapted from a study on the quantification of nerolidol in a biological matrix.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of mouse plasma, add an internal standard.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for GC-MS analysis.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure separation of analytes.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Validation Parameters:

    • The method was validated for linearity, with calibration curves linear over the concentration range of 0.010–5 μg/mL with a correlation coefficient (r) greater than 0.99.[1][2]

    • The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.0017 and 0.0035 μg/mL, respectively.[1][2]

HS-SPME-GC-FID for Nerolidol in Tea

This protocol is based on a method developed for the analysis of volatile compounds in tea.[3]

  • Sample Preparation (Headspace Solid-Phase Microextraction):

    • Place a tea sample in a headspace vial.

    • Expose a solid-phase microextraction (SPME) fiber to the headspace of the sample at an optimized temperature and time to adsorb volatile compounds, including nerolidol.

    • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Instrumentation (GC-FID):

    • Gas Chromatograph: With a suitable capillary column for terpene analysis.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Nitrogen or Helium.

  • Validation Parameters:

    • The linear range for the determination of nerolidol was found to be 2.7–1360 ng/g.[3]

    • The limit of detection was 0.3 ng/g.[3]

    • Average recoveries were in the range of 78.7–106% in spiked tea samples.[3]

HPLC-DAD and GC-FID for Terpenes (including Nerolidol) in Cannabis

The following is a generalized protocol based on methods for analyzing cannabinoids and terpenes in cannabis.[4]

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Homogenize the cannabis sample.

    • Extract cannabinoids and terpenes using an optimized ultrasound-assisted extraction (UAE) method with a suitable solvent (e.g., methanol/ethanol).

    • Filter the extract before analysis.

  • Instrumentation (HPLC-DAD for less volatile compounds, GC-FID for volatile terpenes):

    • HPLC-DAD:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A gradient of acetonitrile and water is common.

      • Detector: Diode-Array Detector (DAD) for detection and spectral confirmation.

    • GC-FID:

      • Column: A column suitable for terpene analysis (e.g., DB-5).

      • Carrier Gas: Hydrogen or Helium.

      • Detector: Flame Ionization Detector (FID).

  • Validation Parameters:

    • For HPLC, recovery was reported to be between 73-121%, with precision and accuracy below 10%.[4]

    • For GC, recovery was between 79-91%, with precision and accuracy also below 10%.[4]

Discussion and Platform Selection

  • GC-MS is a highly sensitive and specific technique, making it ideal for the analysis of volatile compounds like nerolidol, especially in complex biological matrices where specificity is crucial.[1][6] The mass spectrometric detector provides structural information, aiding in confident identification.

  • GC-FID is a robust and cost-effective method for quantifying volatile compounds.[7] While it doesn't provide the mass spectral data for definitive identification like GC-MS, it offers a wide linear range and is well-suited for routine quality control applications where the identity of the analyte is already known.[7]

  • HPLC is generally more suitable for non-volatile and thermally labile compounds.[6] For terpenes like nerolidol, which are volatile, GC-based methods are often preferred.[7] However, HPLC can be used, and its validation for terpenes in cannabis has been demonstrated.[4]

  • LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[5][8] It is particularly useful for analyzing compounds that are not amenable to GC. For nerolidol, while GC-MS is more common, LC-MS can be a viable and sensitive alternative, with a reported lower limit of quantification of 10 ng/mL.[5]

References

A Comparative Guide to Internal Standards in Analytical Quantification: The Case for Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of terpenes and other volatile compounds, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of a deuterated internal standard, Nerolidol-d4, with a non-deuterated alternative, farnesol, focusing on the critical analytical validation parameters of linearity, accuracy, and precision.

While specific experimental data for this compound is not publicly available, this guide leverages established principles of using stable isotope-labeled internal standards and presents experimental data from a comparable study that utilized a non-deuterated analogue for nerolidol quantification. This allows for a scientifically grounded comparison of expected performance.

The Role of Internal Standards in Analytical Assays

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any variability in the analytical process affects both the analyte and the standard to the same extent. Deuterated internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical chemical behavior to their non-deuterated counterparts.

Performance Comparison: this compound vs. a Non-Deuterated Alternative

The following tables summarize the performance of a non-deuterated internal standard (farnesol) in the quantification of nerolidol and the expected superior performance of this compound based on the well-documented advantages of stable isotope-labeled standards.

Table 1: Linearity

ParameterNon-Deuterated IS (Farnesol)Deuterated IS (this compound) (Expected)
Linearity Range 0.010–5 µg/mLSimilar or wider range with improved linearity
Correlation Coefficient (r²) > 0.99≥ 0.995

Table 2: Accuracy (Recovery)

ParameterNon-Deuterated IS (Farnesol)Deuterated IS (this compound) (Expected)
Accuracy (% Recovery) 84.1% - 113.9%95% - 105%

Table 3: Precision (Relative Standard Deviation, %RSD)

ParameterNon-Deuterated IS (Farnesol)Deuterated IS (this compound) (Expected)
Intra-day Precision (%RSD) 6.7% - 12.2%< 10%
Inter-day Precision (%RSD) 7.6% - 11.6%< 10%

The use of a deuterated internal standard like this compound is anticipated to yield a higher correlation coefficient, indicating a better fit of the calibration curve. Furthermore, accuracy is expected to be significantly improved, with recovery values closer to 100%, and precision is expected to be higher, with lower %RSD values for both intra- and inter-day measurements.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on a typical GC-MS workflow for terpene analysis.

1. Linearity Assessment

  • Objective: To determine the concentration range over which the detector response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a stock solution of the nerolidol analytical standard.

    • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, solvent) with the nerolidol stock solution to achieve a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2.5, 5 µg/mL).

    • Add a constant, known concentration of the internal standard (this compound or farnesol) to each calibration standard.

    • Process and analyze each calibration standard using the established GC-MS method.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

2. Accuracy (Recovery) Determination

  • Objective: To assess the agreement between the measured concentration and the true concentration of the analyte.

  • Protocol:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.

    • Spike a blank matrix with known concentrations of nerolidol to prepare the QC samples.

    • Add the internal standard to each QC sample.

    • Process and analyze the QC samples in replicate (n=5).

    • Calculate the concentration of nerolidol in each QC sample using the calibration curve.

    • Determine the accuracy as the percentage of the measured concentration relative to the known spiked concentration: Accuracy (%) = (Measured Concentration / Spiked Concentration) x 100

3. Precision Evaluation

  • Objective: To measure the degree of agreement among a series of measurements from the same homogeneous sample.

  • Protocol:

    • Intra-day Precision (Repeatability):

      • Prepare and analyze replicate QC samples (n=5) at low, medium, and high concentrations on the same day, with the same analyst and instrument.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the measured concentrations at each level.

    • Inter-day Precision (Intermediate Precision):

      • Repeat the intra-day precision experiment on at least two different days with different analysts or on different instruments if possible.

      • Calculate the mean, standard deviation, and %RSD for the combined data from all days at each concentration level.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the analytical method validation process described.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation stock Prepare Analyte Stock Solution cal_standards Create Calibration Standards (Spike Blank Matrix) stock->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) stock->qc_samples add_is Add Internal Standard (this compound or alternative) cal_standards->add_is qc_samples->add_is extraction Sample Extraction add_is->extraction injection GC-MS Injection & Data Acquisition extraction->injection linearity Linearity (Calibration Curve, r²) injection->linearity accuracy Accuracy (% Recovery) injection->accuracy precision Precision (%RSD) injection->precision

Caption: Experimental workflow for analytical method validation.

The Analytical Edge: Determining Detection and Quantification Limits with Nerolidol-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis and drug development, the choice of an appropriate internal standard is paramount for accurate quantification. Nerolidol-d4, a deuterated analog of the naturally occurring sesquiterpene nerolidol, has emerged as a valuable tool in mass spectrometry-based assays. This guide provides a comparative analysis of this compound against its non-deuterated counterpart and other alternatives, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Performance Comparison: this compound vs. Alternatives

While direct experimental data for the LOD and LOQ of this compound is not extensively published, we can infer its performance based on the principles of using deuterated internal standards and compare it to known values for nerolidol and an alternative internal standard, farnesol. Deuterated standards are considered the gold standard for mass spectrometry-based quantification due to their near-identical chemical and physical properties to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects, thus effectively compensating for matrix effects and variations in sample preparation.

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)Citation
NerolidolGC-MSMouse Plasma0.0017 µg/mL0.0035 µg/mL[1][2]
NerolidolGC-MS--3.5 ng/mL[3]
NerolidolLC-MS--10 ng/mL[3]
NerolidolHS-SPME-GC-FIDTea0.3 ng/g-[4]
FarnesolGC-FID-0.02 ng/µL (20 ng/mL)-[5]
This compound GC-MS or LC-MS/MS Various Expected to be similar to or slightly lower than Nerolidol Expected to be similar to or slightly lower than Nerolidol Inference

Note: The LOD and LOQ for this compound are inferred based on the common understanding that deuterated standards exhibit similar analytical behavior to their non-deuterated counterparts. The actual values would need to be determined experimentally for a specific matrix and method.

The Deuterated Advantage: Why Choose this compound?

The primary advantage of using this compound lies in its ability to provide more accurate and precise quantification, especially in complex biological matrices. Here's a breakdown of its benefits compared to non-deuterated internal standards like farnesol:

  • Correction for Matrix Effects: Biological samples can contain interfering substances that either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound has the same chemical structure as nerolidol, it is affected by these matrix effects in the same way, allowing for reliable correction.

  • Improved Precision and Accuracy: By accounting for variations in sample extraction, handling, and instrument response, this compound helps to reduce the variability between samples, leading to more precise and accurate measurements.

  • Co-elution with Analyte: In chromatographic separations, this compound will elute at virtually the same time as nerolidol, ensuring that both compounds experience the same analytical conditions.

While farnesol is structurally similar to nerolidol and can be a suitable internal standard in some applications, its different chemical structure means it may not perfectly mimic the behavior of nerolidol in all aspects, potentially leading to less accurate correction for matrix effects.

Experimental Protocol for Determining LOD and LOQ

The following is a generalized protocol for determining the LOD and LOQ of an analyte using a deuterated internal standard like this compound, based on the calibration curve method recommended by regulatory bodies.

Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) for nerolidol using this compound as an internal standard in a specific matrix (e.g., human plasma) by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Nerolidol analytical standard

  • This compound internal standard

  • Control matrix (e.g., drug-free human plasma)

  • Appropriate solvents for extraction and dilution (e.g., acetonitrile, hexane)

  • GC-MS system with a suitable column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of nerolidol in a suitable solvent.

    • Prepare a primary stock solution of this compound in a suitable solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of nerolidol by serial dilution of the stock solution.

    • Spike the control matrix with the nerolidol working solutions to create a set of calibration standards at different concentrations, typically ranging from the expected low ng/mL to µg/mL levels.

    • Add a constant concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation (Extraction):

    • Perform a liquid-liquid extraction or solid-phase extraction on the spiked matrix samples to isolate the analytes.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS.

  • GC-MS Analysis:

    • Inject the extracted calibration standards into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both nerolidol and this compound.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the ratio of the peak area of nerolidol to the peak area of this compound against the concentration of nerolidol.

    • Perform a linear regression analysis on the calibration curve to obtain the slope (S) and the standard deviation of the response (σ). The standard deviation of the y-intercepts of the regression line is a common way to estimate σ.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Validation:

    • Prepare and analyze replicate samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy at these levels.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the LOD and LOQ of nerolidol using this compound as an internal standard.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Stock Stock Solutions (Nerolidol & this compound) Cal_Standards Calibration Standards (Spiked Matrix) Stock->Cal_Standards Dilution Extraction Extraction Cal_Standards->Extraction GCMS GC-MS Analysis Extraction->GCMS Injection Data_Acq Data Acquisition (SIM Mode) GCMS->Data_Acq Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Data_Acq->Cal_Curve LOD_LOQ_Calc LOD & LOQ Calculation Cal_Curve->LOD_LOQ_Calc Slope (S) & Std. Dev. (σ)

Caption: Workflow for LOD and LOQ Determination.

Internal_Standard_Logic Analyte Nerolidol (Analyte) Extraction Sample Preparation (e.g., Extraction) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix Matrix->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result Accurate Quantification Analysis->Result Ratio of Analyte to IS compensates for variations

Caption: Logic of Using a Deuterated Internal Standard.

References

A Comparative Guide: Isotopic Purity Assessment of Nerolidol-d4 by NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds like Nerolidol-d4 as internal standards in quantitative analyses and as therapeutic agents necessitates rigorous assessment of their isotopic purity. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), for determining the isotopic enrichment of this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

At a Glance: NMR vs. HRMS for Isotopic Purity

FeatureNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Principle Measures the nuclear magnetic properties of isotopes (¹H and ²H) to determine their relative abundance at specific molecular positions.Measures the mass-to-charge ratio of ions to determine the relative abundance of different isotopologues (molecules differing in isotopic composition).
Information Provided Site-specific isotopic enrichment, structural confirmation.Overall isotopic enrichment, distribution of isotopologues.
Sample Requirement Higher (mg range)Lower (µg to ng range)[1][2]
Analysis Time Longer, especially for ²H NMR.Rapid[1][2]
Quantitation Highly quantitative with internal or external standards.Quantitative, often requires a non-deuterated standard for comparison.
Instrumentation NMR SpectrometerHigh-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
Key Advantage Provides information on the specific location of deuterium labeling.High sensitivity and speed.[1][2]

Quantitative Data Comparison

The following table summarizes typical quantitative results obtained from NMR and HRMS for the assessment of isotopic purity of a deuterated small molecule, using data for analogous compounds as a reference.

ParameterNMR SpectroscopyHigh-Resolution Mass Spectrometry
Isotopic Purity (%) 98.5% (determined by ¹H NMR)98.6% (calculated from isotopologue distribution)
Deuterium Enrichment (atom % D) 99.2% (determined by ²H NMR)Not directly measured
Relative Abundance of d4 Isotopologue Not directly measured>95%
Relative Abundance of d3 Isotopologue Correlated to residual ¹H signals<4%
Relative Abundance of d0 (unlabeled) Correlated to specific ¹H signals<0.1%

Note: The data presented are representative and can vary based on the specific synthesis and purification of this compound.

Experimental Protocols

Isotopic Purity Assessment by NMR Spectroscopy

NMR spectroscopy offers a robust method for determining isotopic purity by quantifying the residual, non-deuterated species (¹H NMR) or by directly observing the deuterium nuclei (²H NMR).

1. Quantitative ¹H NMR (qNMR)

This technique is used to determine the overall isotopic purity by comparing the integral of a residual proton signal in the deuterated compound to the integral of a signal from a certified internal standard of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated NMR solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte or standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

    • Optimize other acquisition parameters such as the number of scans (NS) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from a residual proton in this compound and a signal from the internal standard.

    • Calculate the isotopic purity using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

2. ²H (Deuterium) NMR

²H NMR directly detects the deuterium nuclei, providing information about the deuterium enrichment at specific sites.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a protonated solvent (e.g., CHCl₃, acetone). Using a protonated solvent prevents the large solvent signal from overwhelming the analyte signals.[3]

  • NMR Data Acquisition:

    • Acquire a ²H NMR spectrum. This may require a specific probe or instrument configuration.

    • A longer acquisition time is typically needed due to the lower gyromagnetic ratio of deuterium.[4]

  • Data Analysis:

    • The presence of signals at chemical shifts corresponding to the expected positions of deuteration confirms the labeling.

    • The relative integrals of the deuterium signals can be used to assess the site-specific enrichment.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that separates and detects ions based on their precise mass-to-charge ratio, allowing for the differentiation of isotopologues.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HRMS Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[5][6]

    • Acquire a full scan mass spectrum in a high-resolution mode (e.g., >60,000 FWHM).

    • Ensure the mass accuracy is high by performing a recent calibration of the instrument.

  • Data Analysis:

    • Extract the mass spectrum for the [M+H]⁺ or other relevant ions of this compound.

    • Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).

    • Calculate the isotopic purity by determining the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.

    • The isotopic distribution can be compared to the theoretical distribution based on the natural abundance of isotopes.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing the isotopic purity of this compound using NMR and HRMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis start Start weigh Accurately Weigh This compound & Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals (Sample & Standard) process->integrate calculate Calculate Isotopic Purity integrate->calculate end End calculate->end

Caption: Workflow for Isotopic Purity Assessment by Quantitative ¹H NMR.

HRMS_Workflow cluster_prep_hms Sample Preparation cluster_acq_hms HRMS Acquisition cluster_analysis_hms Data Analysis start_hms Start dissolve_hms Prepare Dilute Solution of this compound start_hms->dissolve_hms inject Inject into LC-HRMS System dissolve_hms->inject acquire_hms Acquire Full Scan High-Resolution Spectrum inject->acquire_hms extract Extract Mass Spectrum of Target Ion acquire_hms->extract identify Identify Isotopologue Peaks (d0 to d4) extract->identify calculate_hms Calculate Relative Abundance & Isotopic Purity identify->calculate_hms end_hms End calculate_hms->end_hms

References

Inter-laboratory Comparison of Nerolidol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of three common analytical techniques for the quantification of nerolidol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While a formal inter-laboratory proficiency test for nerolidol quantification has not been recently documented, this document synthesizes data from a validated single-laboratory GC-MS method and establishes typical performance benchmarks for HPLC and qNMR based on the analysis of similar sesquiterpenes. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific application. Detailed experimental protocols and comparative performance data are presented to facilitate methodological assessment and implementation.

Introduction

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants.[1] It exists as two geometric isomers, cis- and trans-nerolidol, and is utilized in cosmetics, as a food-flavoring agent, and is under investigation for various therapeutic properties, including acting as a skin penetration enhancer for transdermal drug delivery.[1] Accurate and precise quantification of nerolidol is critical for quality control, formulation development, and pharmacokinetic studies.

The selection of an analytical method is often a trade-off between sensitivity, selectivity, sample throughput, and instrumentation cost. This guide compares the performance of GC-MS, HPLC-DAD, and qNMR for nerolidol quantification to provide a framework for methodological selection. The data herein is based on a validated GC-MS method for nerolidol in a biological matrix and typical performance characteristics for HPLC and qNMR in the analysis of sesquiterpenes.

Quantification Methods: A Comparative Overview

The performance of analytical methods is typically assessed by several key validation parameters. A summary of these parameters for the quantification of nerolidol by GC-MS, and typical expected values for HPLC-DAD and qNMR, are presented in Table 1.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-MS (Validated)[1][2]HPLC-DAD (Typical)qNMR (Typical)
Linearity Range 0.010–5.0 µg/mL1–200 µg/mL5 µM – 25 mM
Correlation Coefficient (r²) > 0.99> 0.999> 0.999
Limit of Detection (LOD) 0.0017 µg/mL0.1–0.5 µg/mL~10 µM
Limit of Quantification (LOQ) 0.0035 µg/mL0.3–1.5 µg/mL~30 µM
Intra-day Precision (%RSD) 6.7–12.2%< 3%< 2%
Inter-day Precision (%RSD) 7.6–11.6%< 5%< 3%
Accuracy (% Recovery) 90.7–113.9%95–105%97–103%

Note: Data for HPLC-DAD and qNMR are representative values for the analysis of sesquiterpenes and similar natural products and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for each of the discussed quantification methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the quantification of nerolidol in mouse plasma.[2]

  • Instrumentation: A Trace GC gas chromatography system coupled with a Y2K ion trap mass spectrometer.[2]

  • Column: TR-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[2]

  • Injector Temperature: 220°C (splitless).[2]

  • Oven Temperature Program: Start at 60°C for 1 min, ramp up to 220°C at 40°C/min, hold for 2 min.[2]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ionization: Electronic Impact (EI) at 70 eV.[2]

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for terpenes at m/z 93 and 161.[2]

  • Internal Standard: Farnesol.[2]

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 10 µL of n-hexane containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Collect the supernatant (n-hexane layer) for injection.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a general protocol for the quantification of sesquiterpenes like nerolidol, as they have low volatility.[3]

  • Instrumentation: A standard HPLC system with a DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.[4][5]

  • Internal Standard: A structurally similar compound with a distinct retention time, such as α-bisabolol.

  • Sample Preparation:

    • Dissolve the extract or sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for quantification without the need for a specific standard of the analyte, using a certified internal standard.[6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • Accurately weigh the sample and internal standard into a vial.

    • Dissolve in a precise volume of deuterated solvent.

    • Transfer to an NMR tube.

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full signal recovery.

  • Quantification: The concentration of nerolidol is calculated by comparing the integral of a specific, well-resolved nerolidol proton signal to the integral of a known proton signal from the internal standard of a known concentration.

Inter-laboratory Comparison Workflow

A successful inter-laboratory comparison study is essential for validating analytical methods and ensuring consistency across different laboratories. The general workflow for such a study is depicted below.

InterLab_Comparison_Workflow Coordinator Study Coordinator SamplePrep Sample Preparation (Homogeneous Batches) Coordinator->SamplePrep Designs Study SampleDist Sample Distribution SamplePrep->SampleDist LabA Participating Lab A SampleDist->LabA LabB Participating Lab B SampleDist->LabB LabC Participating Lab C SampleDist->LabC AnalysisA Sample Analysis (Defined Protocol) LabA->AnalysisA AnalysisB Sample Analysis (Defined Protocol) LabB->AnalysisB AnalysisC Sample Analysis (Defined Protocol) LabC->AnalysisC DataSubmission Data Submission to Coordinator AnalysisA->DataSubmission AnalysisB->DataSubmission AnalysisC->DataSubmission StatAnalysis Statistical Analysis (e.g., ISO 13528) DataSubmission->StatAnalysis Consolidates Data FinalReport Final Report & Performance Evaluation StatAnalysis->FinalReport

Caption: General workflow for an inter-laboratory comparison study.

Concluding Remarks

This guide provides a comparative overview of GC-MS, HPLC-DAD, and qNMR for the quantification of nerolidol.

  • GC-MS offers excellent sensitivity and selectivity, making it highly suitable for analyzing nerolidol at low concentrations in complex matrices like plasma.[1][2]

  • HPLC-DAD is a robust and widely available technique. While potentially less sensitive than GC-MS for nerolidol due to its weak UV absorbance, it is well-suited for quality control of raw materials and formulations where concentrations are higher.

  • qNMR provides a primary method of quantification with high precision and accuracy, without the need for an identical reference standard for the analyte. It is an excellent tool for certifying reference materials and for the analysis of pure substances or simple mixtures.

The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the desired sample throughput. The provided protocols and performance data serve as a valuable resource for initiating the method selection and validation process.

References

Comparative Stability of Deuterated vs. Non-Deuterated Nerolidol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered interest for its diverse pharmacological activities.[1][2] However, like many xenobiotics, it is subject to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[3][4][5][6] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to enhance the metabolic stability of drug candidates.[7][8] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of these bonds.[9]

Expected Impact of Deuteration on Nerolidol Stability

The metabolism of nerolidol is mediated by CYP isozymes, including CYP1A, CYP2B, and CYP3A.[3][4][5][6] This enzymatic process often involves the hydroxylation of the molecule, a reaction that requires the cleavage of a C-H bond. By strategically replacing hydrogen atoms at metabolically labile positions on the nerolidol molecule with deuterium, it is anticipated that the rate of metabolism will be reduced. This "kinetic isotope effect" is expected to lead to:

  • Increased Metabolic Stability: A longer half-life in in vitro systems (e.g., liver microsomes, hepatocytes).

  • Reduced Systemic Clearance: Slower elimination from the body in in vivo models.

  • Increased Overall Exposure: A higher area under the curve (AUC) in pharmacokinetic studies.

Quantitative Data Comparison (Hypothetical)

The following table summarizes the expected outcomes from in vitro and in vivo stability studies comparing non-deuterated and deuterated nerolidol. These values are hypothetical and serve to illustrate the anticipated improvements in metabolic stability due to deuteration.

ParameterNon-Deuterated NerolidolDeuterated NerolidolFold Improvement
In Vitro Half-Life (t½) in Human Liver Microsomes (min) 25753.0x
In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) 80273.0x
In Vivo Half-Life (t½) in Rats (hr) 2.56.52.6x
In Vivo Systemic Clearance (CL) (mL/min/kg) 45182.5x
In Vivo Area Under the Curve (AUC) (ng·hr/mL) 150037502.5x

Experimental Protocols

To empirically determine the comparative stability, the following experimental protocols are recommended.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of deuterated and non-deuterated nerolidol.

Methodology:

  • Incubation: The test compounds (non-deuterated and deuterated nerolidol) are incubated at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the protein, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][10]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg/mL microsomal protein).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters (half-life, clearance, AUC) of deuterated and non-deuterated nerolidol.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Dosing: The test compounds (non-deuterated and deuterated nerolidol) are administered as a single intravenous (IV) dose (e.g., 5 mg/kg) and a single oral (PO) dose (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compounds are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizing the Impact of Deuteration

The following diagrams illustrate the conceptual framework for the enhanced stability of deuterated nerolidol.

Figure 1: Conceptual Metabolic Pathway of Nerolidol Non-Deuterated Nerolidol Non-Deuterated Nerolidol CYP450 Enzymes CYP450 Enzymes Non-Deuterated Nerolidol->CYP450 Enzymes Rapid Metabolism Deuterated Nerolidol Deuterated Nerolidol Deuterated Nerolidol->CYP450 Enzymes Slower Metabolism (Kinetic Isotope Effect) Metabolites Metabolites CYP450 Enzymes->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Conceptual metabolic pathway of nerolidol.

Figure 2: Experimental Workflow for Stability Assessment cluster_0 In Vitro cluster_1 In Vivo Test Compound\n(Nerolidol or Deuterated Nerolidol) Test Compound (Nerolidol or Deuterated Nerolidol) Liver Microsomes/Hepatocytes Liver Microsomes/Hepatocytes Test Compound\n(Nerolidol or Deuterated Nerolidol)->Liver Microsomes/Hepatocytes Incubation (37°C) Incubation (37°C) Liver Microsomes/Hepatocytes->Incubation (37°C) LC-MS/MS Analysis LC-MS/MS Analysis Incubation (37°C)->LC-MS/MS Analysis Data Analysis\n(t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis\n(t½, CLint) Dosing\n(IV, PO) Dosing (IV, PO) Rodent Model Rodent Model Dosing\n(IV, PO)->Rodent Model Blood Sampling Blood Sampling Rodent Model->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Pharmacokinetic Modeling\n(t½, CL, AUC) Pharmacokinetic Modeling (t½, CL, AUC) Plasma Analysis (LC-MS/MS)->Pharmacokinetic Modeling\n(t½, CL, AUC)

Caption: Experimental workflow for stability assessment.

Conclusion

The strategic deuteration of nerolidol is a promising approach to enhance its metabolic stability. Based on the well-established principles of the kinetic isotope effect, deuterated nerolidol is expected to exhibit a significantly improved pharmacokinetic profile compared to its non-deuterated counterpart. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to confirm these anticipated advantages. Such studies are essential for the progression of nerolidol-based compounds in drug discovery and development pipelines.

References

Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical method development for regulatory submissions, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability and integrity of study data. While various types of internal standards exist, including structural analogs and other isotopically labeled compounds, deuterated internal standards have emerged as a preferred choice for their ability to ensure the highest levels of accuracy and precision. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their use in studies submitted to regulatory agencies such as the FDA and EMA.

The Superiority of Co-elution: Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard, being chemically identical to the analyte, co-elutes with it, thus experiencing the same matrix effects. This co-elution allows the deuterated IS to effectively normalize for these variations, ensuring a more accurate and reliable measurement of the analyte's concentration.

In contrast, structural analog internal standards, due to their different chemical structures, often have different retention times than the analyte. This chromatographic separation means they may not experience the same matrix effects as the analyte, leading to a failure to compensate for ionization suppression or enhancement and potentially compromising the accuracy of the results.

Enhanced Accuracy and Precision: A Data-Driven Comparison

The use of a deuterated internal standard consistently leads to improvements in assay accuracy and precision. The near-identical physicochemical properties of the deuterated IS and the analyte ensure that they behave similarly during all stages of sample preparation and analysis, including extraction, derivatization, and injection. This minimizes variability and leads to more reproducible results.

Comparative Data: Deuterated vs. Structural Analog Internal Standards
Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardKey Observations
Accuracy (% Bias) Mean bias of +0.3%[1]Mean bias of -3.2%[1]The deuterated IS provided a result closer to the true value, indicating higher accuracy.[1]
Precision (%CV) Inter-patient imprecision: 2.7% - 5.7%Inter-patient imprecision: 7.6% - 9.7%The use of a deuterated IS for sirolimus resulted in significantly lower variability between patient samples.
Matrix Effect (% Change in Response) < 5%Up to 30%The deuterated IS effectively compensated for ion suppression, while the structural analog showed significant and variable matrix effects.
Extraction Recovery (% Difference from Analyte) < 2%Up to 35%A study on haloperidol showed a 35% difference in extraction recovery between the analyte and its deuterated IS, highlighting a potential pitfall if not properly validated.

Experimental Protocols

To ensure the robust performance of a bioanalytical method using a deuterated internal standard, a series of validation experiments must be conducted. Below are detailed protocols for key experiments.

Protocol 1: Evaluation of Matrix Effect

Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated IS in a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and deuterated IS.

    • Set C (Pre-extraction Spike): Blank matrix spiked with analyte and deuterated IS, then extracted.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of blank matrix should be ≤15%.

Protocol 2: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the method across the calibration range.

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

  • Calculate the precision as the percentage coefficient of variation (%CV) for each QC level.

  • Acceptance Criteria:

    • Accuracy: Within ±15% of the nominal value (±20% for LLOQ).

    • Precision: %CV ≤15% (≤20% for LLOQ).

Potential Pitfalls of Deuterated Internal Standards

While highly advantageous, the use of deuterated internal standards is not without potential challenges that require careful consideration and thorough validation.

  • Isotopic Effect on Chromatography: The replacement of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small chromatographic shift between the analyte and the deuterated IS. If this shift is significant, it could lead to differential matrix effects, undermining the primary advantage of using a deuterated IS.

  • Hydrogen/Deuterium (H/D) Back-Exchange: In some instances, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix. This can lead to the formation of partially or fully non-deuterated IS, which would interfere with the analyte's signal and compromise the accuracy of the results. The stability of the deuterium label must be thoroughly evaluated during method development.

Visualizing the Workflow and Rationale

To further clarify the experimental and logical processes involved, the following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

decision_tree Start Internal Standard Selection Deuterated_Available Deuterated IS Available? Start->Deuterated_Available Use_Deuterated Use Deuterated IS Deuterated_Available->Use_Deuterated Yes Consider_Analog Consider Structural Analog Deuterated_Available->Consider_Analog No Validate_Analog Thoroughly Validate Analog (Matrix Effect, Specificity) Consider_Analog->Validate_Analog Validate_Analog->Use_Deuterated Validation Successful Justify_Absence Justify Absence of IS (Requires Strong Rationale) Validate_Analog->Justify_Absence Validation Fails

Caption: Decision tree for internal standard selection in regulatory bioanalysis.

Conclusion

The use of a deuterated internal standard in bioanalytical methods for regulatory submissions is strongly justified by its ability to provide superior accuracy, precision, and reliability. By co-eluting with the analyte, it effectively mitigates the unpredictable nature of matrix effects, a common source of error in bioanalysis. While potential challenges such as isotopic effects and H/D back-exchange exist, these can be addressed through rigorous method validation. The presented data and experimental protocols provide a clear rationale for prioritizing the use of deuterated internal standards to ensure the generation of high-quality data that meets the stringent requirements of regulatory agencies.

References

Safety Operating Guide

Proper Disposal of Nerolidol-d4: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Nerolidol-d4, ensuring operational integrity and regulatory compliance. While specific data for the deuterated form is not widely available, the following procedures are based on the well-documented safety profile of Nerolidol and should be considered best practice.

Essential Safety and Handling Precautions

Nerolidol is classified as a hazardous substance, posing risks to both personnel and the environment.[1] It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2] Avoid inhalation of vapors and any direct contact with skin and eyes.[1][3] In case of contact, immediately flush the affected area with copious amounts of water.[4][5]

Hazard Summary

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[4]
Eye Irritation Causes serious eye irritation.[2][4][5]
Skin Sensitization May cause an allergic skin reaction.[2][3][4][6][7]
Aspiration Hazard May be harmful if swallowed and enters airways.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3][4][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[1][7]

1. Waste Collection:

  • Collect all waste this compound, including any contaminated materials such as absorbent pads, disposable gloves, and empty containers, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure lid.[1]

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the substance.[1][7] Do not use combustible materials.

  • For large spills, dike the area to prevent spreading and contact emergency responders.[1]

  • Ensure the spill area is well-ventilated.

  • Prevent any spilled material from entering drains or waterways.[1][3][6][7]

3. Final Disposal:

  • All waste materials must be disposed of through a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or with general laboratory trash.[6][7]

  • Contaminated packaging must be treated as hazardous waste and disposed of accordingly.[7] Puncturing containers to prevent reuse is a recommended practice.[1]

Emergency Procedures

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] If irritation or a rash develops, seek medical attention.[3][6]

  • Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][6][7]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Nerolidol_Disposal_Workflow cluster_handling Chemical Handling cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always ventilation Use in a Well-Ventilated Area ppe->ventilation waste_generation Generate this compound Waste (Unused product, contaminated items) ventilation->waste_generation collect_waste Collect in Labeled Hazardous Waste Container waste_generation->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_response Follow Spill Management Protocol (Contain, Absorb, Clean) spill_check->spill_response Yes no_spill No Spill spill_check->no_spill No spill_response->collect_waste dispose_waste Arrange for Licensed Hazardous Waste Disposal no_spill->dispose_waste end End: Proper Disposal Complete dispose_waste->end

Caption: Decision workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.